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Chloromethyl silane

Cat. No.: B595099
CAS No.: 10112-09-1
M. Wt: 80.586
InChI Key: AZFVLHQDIIJLJG-UHFFFAOYSA-N
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Description

Historical Development and Significance of Organosilicon Compounds

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, traces its origins to the 19th century. sbfchem.comiust.ac.ir In 1863, French chemists Charles Friedel and James Crafts achieved a significant breakthrough by synthesizing the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.orgsbfchem.com This seminal work laid the foundation for a new area of chemical exploration. sbfchem.com Over the subsequent decades, from the early 1900s through the 1930s, the field experienced a period of substantial growth, with chemists like Frederic Kipping making pioneering contributions. wikipedia.orgsbfchem.comrichsilicone.com Kipping's extensive research, which included the use of Grignard reagents to create various alkyl and aryl silanes, led to the synthesis of the first silicone oligomers and polymers and the coining of the term "silicone" in 1904. iust.ac.irwikipedia.orgrichsilicone.com

The strategic importance of organosilicon compounds became particularly evident during World War II, where their unique properties were harnessed for military applications, including thermal insulation and lubricants. sbfchem.com A pivotal development in the industrial production of organosilicon compounds was the invention of the "direct process" (also known as the Müller-Rochow process) by Eugene G. Rochow in 1941. richsilicone.comuni-wuppertal.de This process, which involves reacting silicon with chloromethane (B1201357) in the presence of a copper catalyst, enabled the large-scale synthesis of chloromethylsilanes, the essential precursors for silicones. uni-wuppertal.de This breakthrough led to the establishment of the Dow Corning company in 1943, dedicated to the production and research of silicones, and marked the beginning of the modern silicone industry. richsilicone.com

The significance of organosilicon compounds lies in their remarkable and diverse properties, such as high thermal stability, water repellency, and electrical insulation. sbfchem.com These characteristics have made them indispensable in a vast array of industries, including aerospace, electronics, construction, and medicine. sbfchem.comsbfchem.com Initially used primarily for insulation, lubrication, and sealing, the applications of organosilicon materials have expanded dramatically. sbfchem.com Today, they are integral to advanced technologies and have deeply penetrated various sectors of the global economy. sbfchem.combohrium.com

Fundamental Role of Chloromethyl Silanes as Synthetic Intermediates

Chloromethyl silanes are a cornerstone of organosilicon chemistry, serving as highly versatile building blocks for the synthesis of a wide range of more complex molecules. bohrium.comresearchgate.net Their utility stems from the presence of two key reactive sites: the silicon-chlorine (Si-Cl) bond and the carbon-chlorine (C-Cl) bond within the chloromethyl group (-CH2Cl). cfmats.com This dual functionality allows for a variety of chemical transformations, making them indispensable intermediates. cfmats.com

The industrial synthesis of chloromethyl silanes is dominated by the Müller-Rochow direct process, where silicon reacts with chloromethane at high temperatures (250-300 °C) with a copper catalyst. uni-wuppertal.de This reaction produces a mixture of chloromethylsilanes, primarily dimethyldichlorosilane, along with other valuable compounds like methyltrichlorosilane (B1216827) and trimethylsilyl (B98337) chloride. wikipedia.orguni-wuppertal.de

The reactivity of the Si-Cl bond is a central feature of chloromethyl silane (B1218182) chemistry. These bonds readily undergo nucleophilic substitution reactions. For instance, they react with water (hydrolysis) to form silanols, which can then condense to produce siloxanes, the backbone of silicone polymers. ethz.ch Reaction with alcohols (alcoholysis) yields alkoxysilanes.

The chloromethyl group provides another site for synthetic elaboration. The C-Cl bond can be targeted for substitution reactions, allowing the introduction of various functional groups. A significant synthetic strategy involves the use of (chloromethyl)lithium, generated in situ, which can then be coupled with other chlorosilanes to create more complex structures, including silanes with multiple chloromethyl groups. researchgate.netacs.orgacs.org This method is particularly useful for synthesizing multifunctional silanes that are of great interest for advanced materials. researchgate.netacs.org

Chloromethyl silanes are critical starting materials for producing a variety of functionalized silanes. cfmats.com For example, they are used to synthesize amino silanes and alpha-silanes. cfmats.com These derivatives, in turn, are used as coupling agents to improve adhesion between organic polymers and inorganic materials, in surface modification, and in the synthesis of specialized polymers. mdpi.comresearchgate.netlookchem.comnih.gov The ability to act as a bridge between organic and inorganic materials is a key application derived from the unique reactivity of these intermediates. mdpi.comresearchgate.net

Classification and Nomenclature within the Chloromethyl Silane Family

The this compound family of compounds is classified and named based on the number and type of substituents attached to the central silicon atom. The core structure is a silane molecule (SiH4) where one or more hydrogen atoms have been replaced by chloromethyl groups (-CH2Cl) and, typically, other groups such as methyl (-CH3) or chlorine (Cl) atoms.

The nomenclature follows systematic IUPAC conventions, though common names are also frequently used. The name is constructed by identifying the substituents and their number, followed by the parent name "silane".

Key examples illustrating the classification and nomenclature include:

Trichloro(chloromethyl)silane (Cl3SiCH2Cl) : This compound has one chloromethyl group and three chlorine atoms attached to the silicon. alibaba.com

Dichloro(chloromethyl)methylsilane (B75390) (Cl2(CH3)SiCH2Cl) : Here, the silicon atom is bonded to one chloromethyl group, one methyl group, and two chlorine atoms.

Chloro(chloromethyl)dimethylsilane (B161097) (Cl(CH3)2SiCH2Cl) : This silane contains one chloromethyl group, two methyl groups, and one chlorine atom. innospk.com

Chloromethyl(trimethyl)silane ((CH3)3SiCH2Cl) : Also known as trimethylsilylmethyl chloride, it features one chloromethyl group and three methyl groups. nbinno.com

Further complexity arises when multiple chloromethyl groups are present, or when other functional groups are introduced. For example, research has focused on the synthesis of multifunctional silanes such as bis(chloromethyl)silanes, tris(chloromethyl)silanes, and even tetrakis(chloromethyl)silane. researchgate.netacs.orgacs.org

The following table provides a structured overview of representative compounds within the this compound family, highlighting their systematic names and chemical formulas.

Systematic NameCommon/Other NamesMolecular Formula
Chloromethylsilane(Chlorosilyl)methaneCH₂ClSiH₃
(Chloromethyl)dimethylsilane (B1588744)Dimethyl(chloromethyl)silaneC₃H₈ClSi
Chloro(chloromethyl)dimethylsilane---C₃H₈Cl₂Si
(Chloromethyl)trimethylsilaneTrimethylsilylmethyl chlorideC₄H₁₁ClSi
Dichloro(chloromethyl)methylsilane---CH₃Cl₃Si
Trichloro(chloromethyl)silane---CH₂Cl₄Si
Tetrakis(chloromethyl)silane---C₄H₈Cl₄Si
Dichloro(dichloromethyl)silane---Cl₂Si(CH₂Cl)₂
Tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane---C₁₂H₁₇Cl₃O₃Si

This table is generated based on information from scientific literature. researchgate.netacs.orgnbinno.comnih.govnih.gov

Contextual Importance in Modern Chemical Research

Chloromethyl silanes continue to be of significant importance in modern chemical research due to their role as versatile synthetic intermediates for creating advanced materials. bohrium.comresearchgate.net Their unique bifunctional reactivity makes them valuable precursors for a wide range of organosilicon compounds with tailored properties. cfmats.com

A major area of research involves their use as coupling agents and for surface functionalization. ethz.chmdpi.comlookchem.comdakenchem.com Scientists are exploring how this compound derivatives can modify the surfaces of materials like glass, metals, and polymers to enhance adhesion, improve durability, and impart new properties such as hydrophobicity or specific chemical resistance. researchgate.netdakenchem.comuah.edu This is crucial in the development of high-performance composites, coatings, and adhesives for the electronics, automotive, and aerospace industries. lookchem.comnih.gov

In polymer chemistry, chloromethyl silanes are instrumental in synthesizing novel polymers and modifying existing ones. lookchem.commdpi.com They can be used to introduce silicon-containing moieties into polymer backbones or as side chains, leading to materials with enhanced thermal stability, and mechanical strength. nih.govmdpi.com For example, they are used as reactive intermediates in the synthesis of new polymers with improved mechanical, thermal, and chemical resistance characteristics. lookchem.com

Furthermore, research into multifunctional chloromethyl silanes, such as those containing two or more chloromethyl groups (e.g., bis-, tris-, and tetrakis(chloromethyl)silane), is opening up new possibilities in materials science. researchgate.netacs.org These compounds serve as key building blocks for creating complex, three-dimensional organosilicon architectures, including dendrimers, hyperbranched polymers, and novel carbosilane structures. researchgate.netacs.orgnih.gov These advanced materials are being investigated for applications in nanotechnology, catalysis, and biomedical engineering. researchgate.netmdpi.com The controlled synthesis of these complex molecules often relies on sophisticated organometallic techniques, such as coupling reactions with in situ generated (chloromethyl)lithium. researchgate.netacs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5ClSi B595099 Chloromethyl silane CAS No. 10112-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10112-09-1

Molecular Formula

CH5ClSi

Molecular Weight

80.586

IUPAC Name

chloromethylsilane

InChI

InChI=1S/CH5ClSi/c2-1-3/h1H2,3H3

InChI Key

AZFVLHQDIIJLJG-UHFFFAOYSA-N

SMILES

C([SiH3])Cl

Origin of Product

United States

Synthetic Methodologies for Chloromethyl Silanes

Industrial-Scale Synthesis Approaches

The primary methods for producing chloromethyl silanes on an industrial scale are the Müller-Rochow Direct Synthesis Process and, more recently, the conversion of organosilicon by-products.

The Müller-Rochow process, independently discovered by Eugene G. Rochow and Richard Müller in the 1940s, remains the most dominant industrial method for synthesizing methylchlorosilanes. wikipedia.orgresearchgate.net This process involves the direct reaction of elemental silicon with chloromethane (B1201357) in the presence of a copper catalyst. wikipedia.orguni-wuppertal.de

The mechanism, while extensively studied, is not yet fully understood. It is widely believed that copper plays a crucial role by forming an intermetallic compound with silicon, approximately Cu₃Si. wikipedia.org This intermediate facilitates the formation of Si-Cl and Si-CH₃ bonds. The proposed mechanism involves the adsorption of chloromethane onto the copper catalyst, followed by reaction with silicon to form methylsilyl groups, which are then further chlorinated. wikipedia.org

The Müller-Rochow process is highly dependent on its catalytic system and specific reaction conditions to achieve optimal yields and selectivity.

Catalyst: The primary catalyst is copper. uni-wuppertal.de It can be used in the form of copper-silicon alloys or as a finely ground blend of the two metals. uni-wuppertal.de Promoters such as zinc or zinc compounds are often added to enhance reactivity and selectivity towards the desired dimethyldichlorosilane. researchgate.net Antimony can also be used to accelerate the conversion. uni-wuppertal.de

Reaction Temperature: The reaction is typically carried out at temperatures between 250°C and 300°C. uni-wuppertal.de Since the reaction is highly exothermic, careful temperature control is crucial to prevent side reactions and ensure high yields of the target product. uni-wuppertal.de

Reaction Pressure: The process is generally operated at a pressure of 1 to 5 bar. wikipedia.orguni-wuppertal.de

Reactor Type: Fluidized bed reactors are commonly used in modern industrial settings, allowing for efficient heat and mass transfer. wikipedia.org The turbulent flow created by introducing a powerful stream of chloromethane helps to prevent the formation of hot spots. uni-wuppertal.de

ParameterTypical RangeSource
Catalyst Copper-based, often with zinc or antimony promoters researchgate.netuni-wuppertal.de
Temperature 250–300 °C uni-wuppertal.de
Pressure 1–5 bar wikipedia.orguni-wuppertal.de
Reactor Fluidized bed reactor wikipedia.org

The efficiency and outcome of the Müller-Rochow synthesis are significantly affected by the characteristics of the silicon used.

Silicon Purity: A silicon purity of at least 97% is required for the process to be economical. uni-wuppertal.de Purer silicon can lead to slower reaction rates, while a purity level below 95% results in an unfavorable composition of the raw silane (B1218182) mixture. uni-wuppertal.de The process is also very sensitive to the presence of other metals; for instance, traces of lead can inhibit the reaction, while aluminum can lead to the formation of unwanted by-products. uni-wuppertal.de

Particle Size: The ideal particle size for the silicon powder lies between 45 and 250 micrometers. uni-wuppertal.de This specific range ensures a sufficient surface area for the reaction to proceed efficiently.

ParameterRequirementImpactSource
Silicon Purity ≥ 97%Higher purity can slow the reaction; lower purity yields unfavorable products. uni-wuppertal.de
Silicon Particle Size 45–250 µmOptimizes surface area for efficient reaction. uni-wuppertal.de

The Müller-Rochow process yields a mixture of different chloromethylsilanes, necessitating a complex separation process. The primary product is dimethyldichlorosilane, which is the main precursor for silicones. wikipedia.org

Common by-products include:

Methyltrichlorosilane (B1216827) wikipedia.org

Trimethylchlorosilane wikipedia.org

Dichloromethylsilane wikipedia.org

High-boiling residues containing disilanes

The separation of these products is typically achieved through fractional distillation in a series of columns. wikipedia.orguni-wuppertal.de A significant challenge is the separation of azeotropic mixtures, such as chlorotrimethylsilane (B32843) and tetrachlorosilane (B154696). uni-wuppertal.de The purity of the final products is critical, as even small amounts of trifunctional silanes can lead to crosslinking in subsequent polymerization reactions, while monofunctional silanes act as chain terminators. uni-wuppertal.de

CompoundBoiling Point (°C)Source
Dichloromethylsilane41 wikipedia.org
Trimethylchlorosilane57 wikipedia.org
Methyltrichlorosilane66 wikipedia.org
Dimethyldichlorosilane70 wikipedia.org

One patented method involves the reaction of low-boiling organosilicon by-products from dimethyldichlorosilane production and waste liquids from the Siemens polysilicon process. This process utilizes an aluminum chloride (AlCl₃) supported solid acid catalyst at temperatures between 250°C and 400°C and pressures of 0.1–1.0 MPa. This catalytic conversion can yield methylchlorosilane monomers with high conversion rates.

Another approach involves the cleavage of the Si-Si bond in chloromethyl-disilanes, which are high-boiling by-products of the direct synthesis, using hydrogen chloride. google.com This reaction can be catalyzed by substances like alkylureas or hexamethylphosphoric triamide (HMPT) at temperatures of 90–160 °C to produce valuable chloromethylsilanes. google.com

The Müller-Rochow Direct Synthesis Process and its Mechanistic Aspects

Influence of Silicon Purity and Particle Size on Synthesis

Laboratory-Scale Synthesis Techniques

In a laboratory setting, where the scale is smaller and the focus may be on producing specific or novel chloromethyl silanes, different synthetic techniques are employed.

One common laboratory method is the chlorination of alkylsilanes. For instance, chloro(chloromethyl)dimethylsilane (B161097) and dichloro(chloromethyl)methylsilane (B75390) can be prepared by the chlorination of the corresponding methylsilanes using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Another laboratory-scale technique involves coupling reactions using organometallic reagents. For example, (chloromethyl)lithium, generated in situ from bromochloromethane (B122714) and n-butyllithium, can be reacted with chlorosilanes to form chloromethylsilanes. Similarly, Grignard reagents, such as phenylmagnesium bromide, can be used to substitute chlorine atoms on a silicon center, as in the synthesis of (chloromethyl)(triphenyl)silane (B1606326) from chloromethyltrichlorosilane. The reduction of chlorosilanes using reagents like lithium aluminum hydride is another method to produce specific silanes.

The reaction of diazomethane (B1218177) with chlorosilanes under phase transfer catalysis (PTC) conditions is also a viable laboratory method for methylation to produce certain chloromethylsilanes.

Laboratory MethodReactantsReagents/CatalystsKey FeaturesSource
Chlorination of Alkylsilanes Methylsilanes, Sulphuryl chlorideAIBN, Benzoyl peroxideGood yields for specific chloromethylsilanes.
Coupling with Organolithium Bromochloromethane, Chlorosilanesn-ButyllithiumIn situ generation of reactive intermediate.
Grignard Reaction Chloromethyltrichlorosilane, Phenylmagnesium bromideDiethyl etherStepwise substitution of chlorine atoms.
Reduction of Chlorosilanes ChlorosilanesLithium aluminum hydrideProduces specific silane hydrides.
Reaction with Diazomethane Chlorosilanes, DiazomethanePhase Transfer CatalystMethylation of silicon-chlorine bonds.

Grignard Reagent-Mediated Syntheses

The reaction of chlorosilanes with Grignard reagents represents a foundational method for creating silicon-carbon bonds. gelest.com This approach is versatile, though it requires careful control to achieve the desired product selectivity. gelest.comresearchgate.net

Reaction with Chlorosilanes and Control of Selectivity

The substitution of chlorine atoms on a silicon center with organic groups from a Grignard reagent is a common strategy. orgsyn.org However, the high reactivity of Grignard reagents can make it challenging to control the extent of substitution, especially when dealing with di-, tri-, or tetrachlorosilanes. sci-hub.se The order of addition is a critical factor in managing the reaction's selectivity; adding the Grignard reagent to the chlorosilane (reverse addition) is preferred for partial substitution. gelest.com

Several factors influence the selectivity of the Grignard reaction with chlorosilanes. The inductive effect of the substituents on the silicon atom plays a more significant role than steric hindrance in controlling the reaction rate. researchgate.net Generally, the rate of subsequent substitution reactions at the silicon center decreases with each addition, with the exception of reactions involving methylmagnesium halides, where subsequent steps can be faster. researchgate.net

Catalysts can also be employed to enhance selectivity. For instance, zinc chloride has been shown to catalyze substitution reactions with a broad range of organomagnesium reagents. orgsyn.orgorgsyn.org The use of Lewis acids like aluminum chloride has also been reported in the preparation of chloromethyl trimethylsilane (B1584522) from dimethyl chloromethyl silane and tetramethylsilane. google.com

The reaction solvent also impacts the outcome, with tetrahydrofuran (B95107) (THF) often being a more effective solvent than diethyl ether for these substitutions. gelest.comkoreascience.kr

Stoichiometry and Yield Optimization

Optimizing the stoichiometry of the reactants is crucial for maximizing the yield of the desired this compound. An excess of the Grignard reagent is often necessary to ensure the reaction goes to completion. orgsyn.org For example, in the synthesis of (chloromethyl)dimethylphenylsilane (B155712), a 1.2 equivalent of phenylmagnesium bromide is used relative to chloro(chloromethyl)dimethylsilane. orgsyn.org

The reaction conditions, including temperature and reaction time, also play a vital role. Grignard reactions are often initiated at low temperatures (e.g., 0°C) to control the exothermic nature of the reaction and then allowed to proceed at room temperature or with heating. orgsyn.org Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific reactants and scale. google.com

Yields for Grignard-mediated syntheses of chloromethyl silanes can be moderate to high. For instance, the zinc-catalyzed reaction of chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide can achieve yields of 80-81%. orgsyn.org However, side reactions can limit the yield, and purification steps like distillation under reduced pressure are often necessary to obtain a high-purity product. orgsyn.org

Table 1: Examples of Grignard Reagent-Mediated Syntheses of Chloromethyl Silanes

Chlorosilane SubstrateGrignard ReagentCatalyst/ConditionsProductYield (%)Reference
Chloro(chloromethyl)dimethylsilanePhenylmagnesium bromideDichloro(N,N,N',N'-tetramethylethylenediamine)zinc, 1,4-Dioxane, 0°C to 23°C(Chloromethyl)dimethylphenylsilane80-81 orgsyn.orgorgsyn.org
ChloromethyltrichlorosilanePhenylmagnesium bromideAnhydrous ether, 0-25°C(Chloromethyl)(triphenyl)silane~50-65
Dimethyl this compoundMethyl bromide magnesium Grignard reagentEtherChloromethyl trimethylsilaneNot specified google.comgoogle.com

Coupling Reactions Involving (Chloromethyl)lithium

A powerful and widely applicable method for the synthesis of chloromethyl silanes involves the use of (chloromethyl)lithium. acs.orgresearchgate.netresearchgate.net This approach is particularly useful for creating multifunctional silanes and is compatible with a variety of sensitive functional groups. acs.orgresearchgate.netresearchgate.net

In Situ Generation of (Chloromethyl)lithium

(Chloromethyl)lithium is typically generated in situ to be used immediately in the reaction. acs.orgresearchgate.net A common method for its generation is the reaction of bromochloromethane with n-butyllithium in tetrahydrofuran (THF) at low temperatures, such as -60°C or -78°C. researchgate.netresearchgate.net Other precursors for generating halomethyllithium reagents include chloroiodomethane (B1360106) and dibromomethane. uni-saarland.de The choice of precursor and reaction conditions can be critical, as n-butyllithium can preferentially undergo halogen-metal exchange with certain dihalomethanes. uni-saarland.de For instance, with dibromomethane, n-butyllithium can lead to (bromomethyl)lithium. uni-saarland.de

Scope of Chlorosilane Substrates and Functional Group Compatibility

The coupling reaction with in situ generated (chloromethyl)lithium is applicable to a broad range of chlorosilane substrates. researchgate.netresearchgate.net This methodology has been successfully used to synthesize a variety of multifunctional (chloromethyl)silanes, including those with multiple chloromethyl groups and other reactive functionalities. acs.orgresearchgate.net Examples of synthesized compounds include Cl₂Si(CH₂Cl)₂, (MeO)₂Si(CH₂Cl)₂, and Si(CH₂Cl)₄. acs.orgresearchgate.net

A key advantage of this method is its compatibility with various functional groups. orgsyn.orgresearchgate.net It has been successfully employed for the synthesis of (chloromethyl)silanes containing reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl, generally resulting in high yields (often greater than 75%). researchgate.netresearchgate.net This wide functional group tolerance is a significant advantage over more reactive organometallic reagents like some Grignard reagents or other organolithium compounds, which may not be as compatible. orgsyn.org However, the high reactivity of organolithium reagents can sometimes limit functional group compatibility. orgsyn.org

Extension to Other Group 14 Elements

The synthetic strategy involving the in situ generation of (chloromethyl)lithium is not limited to silicon. The method has been successfully extended to the chloromethylation of other Group 14 element halides, including those of germanium (Ge) and tin (Sn). researchgate.netrsc.orgunimi.it This demonstrates the versatility of the approach for forming carbon-metal/metalloid bonds beyond organosilicon chemistry. For example, halostannanes and halogermanes react with lithium carbenoids like LiCH₂Cl to produce the corresponding α-chloromethyl derivatives. rsc.orgunimi.it

Table 2: Examples of (Chloromethyl)lithium Coupling Reactions

Chlorosilane/Other Halide SubstratePrecursor for (Chloromethyl)lithiumProductYield (%)Reference
Dichlorodimethylsilane (B41323)Bromochloromethane/n-butyllithiumBis(chloromethyl)dimethylsilane (B1265723)>75 researchgate.netresearchgate.net
Trichlorosilane (B8805176)Bromochloromethane/n-butyllithiumTris(chloromethyl)silaneHigh acs.orgresearchgate.net
Silicon tetrachlorideBromochloromethane/n-butyllithiumTetrakis(chloromethyl)silaneHigh acs.orgresearchgate.net
Tributyltin chlorideChloroiodomethane/Methyllithium-lithium bromide(Chloromethyl)tributylstannane93 rsc.orgunimi.it
Dibutyltin dichlorideChloroiodomethane/Methyllithium-lithium bromideBis(chloromethyl)dibutylstannane82 rsc.orgunimi.it

Cleavage of Chloromethyl-Disilanes with Hydrogen Chloride

A significant method for producing chloromethyl silanes involves the cleavage of the silicon-silicon (Si-Si) bond in chloromethyl-disilanes using hydrogen chloride (HCl). google.com This process is particularly valuable for recycling residues from the industrial synthesis of chloromethyl silanes. google.com The cleavage of the Si-Si bond with hydrogen chloride can lead to the formation of chlorohydridomethylsilanes, which are important for specific silicone syntheses. google.com While uncatalyzed cleavage is possible, it requires high temperatures, typically starting from 500 °C. google.com

To facilitate the Si-Si bond cleavage at lower temperatures and atmospheric pressure, various catalytic systems have been developed. google.com Effective catalysts for this reaction include alkylureas and hexamethylphosphoramide (B148902) (HMPA). google.com These catalysts enable the reaction to proceed efficiently under milder conditions. google.com Other catalysts that have been explored for Si-Si bond cleavage include tertiary amines, nickel or palladium complexes, and carboxylic acid amides. google.com Additionally, Lewis bases such as bis(dimethylamide)phosphoryl compounds and N-heterocycles, when grafted onto silica (B1680970) carriers, have been shown to be efficient catalysts for the disproportionation of chloromethyldisilanes. researchgate.net Grafted N,N-dialkylamino-3-propylsilyl compounds can also heterogeneously catalyze the Si-Si bond cleavage of disilanes with hydrogen chloride. researchgate.net

The cleavage of chloromethyl-disilanes with hydrogen chloride is typically carried out at temperatures ranging from 90 to 160 °C. The reaction involves a controlled flow of hydrogen chloride gas through the starting material, such as 1,1,2,2-tetrachloro-1,2-dimethyl-disilane. This process yields a mixture of chloromethylsilanes, including trichloromethylsilane, dichloromethylsilane, and dichlorodimethylsilane. Conversion rates can be quite high, with reports of approximately 70% conversion within 45 minutes at moderate temperatures. The reaction is selective in cleaving the Si-Si bond, providing a viable route to valuable monosilane products. The use of grafted N,N-dialkylamino-3-propylsilyl compounds as heterogeneous catalysts allows for the reaction to be performed at 170 °C, resulting in excellent yields of a mixture of chloromethylmonosilanes. researchgate.net This reaction can also be conducted under pressure. researchgate.net

Table 1: Reaction Parameters for Catalytic Cleavage of Chloromethyl-Disilanes

ParameterValueReference
Starting Material1,1,2,2-tetrachloro-1,2-dimethyl-disilane
CatalystAlkylureas or Hexamethylphosphoramide (HMPA) google.com
Temperature90–160 °C
ReactantHydrogen Chloride google.com
ProductsTrichloromethylsilane, Dichloromethylsilane, Dichlorodimethylsilane
Conversion~70% in 45 minutes
Catalytic Systems for Si-Si Bond Cleavage

Gas-Phase Chlorination of Methyl Chlorosilanes

Gas-phase chlorination presents another important pathway for the synthesis of chloromethyl silanes. This method involves the direct reaction of methyl chlorosilanes with chlorine gas in the vapor phase. google.com A key advantage of this approach is that it can be carried out under normal visible light, without the need for a special ultraviolet light source. google.com

The gas-phase chlorination reaction is typically conducted at temperatures between 50-80°C with reaction times ranging from 1 to 24 hours. google.com The molar ratio of methylchlorosilane to chlorine is a critical parameter, generally maintained in the range of 1:0.1 to 1:0.75, with a more preferred range of 1:0.15 to 1:0.43. google.com To control the reaction and mitigate the formation of polychlorinated by-products, an inert gas such as nitrogen, helium, or argon can be mixed with the chlorine gas, with the inert gas content ranging from 0-80%. google.com By carefully controlling the heating rate and chlorine flow, it is possible to achieve a high conversion of methyl chlorosilanes to chloromethyl chlorosilanes, with reports of over 90-95% conversion and minimal formation of multiply chlorinated by-products. google.com The process can be designed as a loop reactor where the product, chloromethyl chlorosilane, is continuously returned to the raw material vessel, ensuring high conversion. google.com

Table 2: Parameters for Gas-Phase Chlorination of Methyl Chlorosilanes

ParameterValueReference
ReactantsMethyl chlorosilane, Chlorine gas google.com
Light SourceNormal visible light google.com
Temperature50–80 °C google.com
Reaction Time1–24 hours google.com
Molar Ratio (Methylchlorosilane:Chlorine)1:0.1–0.75 google.com
Inert Gas Content0–80% google.com
Conversion Rate>90-95% google.com

Synthesis of Specific this compound Derivatives

Beyond the general synthetic routes, specific methods exist for the preparation of particular this compound derivatives.

An improved process for preparing chloromethyl methyl ether, which can be an intermediate in related syntheses, involves the reaction of methanol (B129727) and/or methylal with formaldehyde (B43269) in the presence of anhydrous hydrogen chloride. google.com In this process, methanol or methylal is first pretreated with HCl under anhydrous conditions. google.com Subsequently, approximately 0.6 to 1.0 equivalents of formaldehyde per equivalent of methanol are added at a controlled rate while maintaining a temperature below 45°C. google.com It is crucial to add sufficient anhydrous HCl to ensure the reaction mixture remains saturated. google.com This method is designed to minimize the formation of the bis(chloromethyl)ether by-product. google.com While this specific example focuses on chloromethyl methyl ether, the underlying principle of reacting a silicon compound with formaldehyde is a potential route for introducing a chloromethyl group. For instance, the antifungal drug butenafine (B35027) and a derivative of the NSAID flurbiprofen (B1673479) have been synthesized using a silane-mediated methylation of C(sp2)-H and N-H bonds with formaldehyde. nih.gov

Synthetic Routes to Multifunctional Chloromethylsilanes

The synthesis of multifunctional chloromethylsilanes, which are organosilicon compounds containing more than one chloromethyl (CH₂Cl) group and potentially other functional groups attached to the silicon atom, is of significant interest for various applications in synthetic organosilicon chemistry. acs.orgacs.orgfigshare.com These compounds serve as versatile building blocks for creating more complex organofunctional silanes. acs.org Several synthetic methodologies have been developed to produce these valuable compounds, ranging from laboratory-scale coupling reactions to industrial processes.

One of the most effective and widely used laboratory methods for preparing a variety of multifunctional (chloromethyl)silanes is the coupling reaction between a suitable chlorosilane and (chloromethyl)lithium. acs.orgresearchgate.netacs.org The (chloromethyl)lithium is typically generated in situ from bromochloromethane (BrCH₂Cl) and n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures. acs.orgresearchgate.netacs.org This method is highly versatile and has been successfully applied to synthesize bis(chloromethyl)silanes, tris(chloromethyl)silanes, and even tetrakis(chloromethyl)silane. acs.org The reaction's applicability extends to a wide array of chlorosilanes, including those with reactive Si-Si, Si-H, Si-vinyl, and Si-allyl bonds, generally providing the corresponding (chloromethyl)silanes in high yields. researchgate.net

For instance, tetrakis(chloromethyl)silane (Si(CH₂Cl)₄) can be synthesized by treating tetrachlorosilane (SiCl₄) with four molar equivalents of the in situ generated (chloromethyl)lithium, achieving a yield of 26%. acs.orgacs.org This particular multifunctional silane is a key starting material for producing a wide range of tetrafunctionalized tetraorganylsilanes. acs.orgacs.org

The synthesis of tris(chloromethyl)silanes can also be achieved through this lithiation route. The process for creating compounds like tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane begins with the reaction of tetrachlorosilane with one molar equivalent of (2,4,6-trimethoxyphenyl)lithium to yield trichloro(2,4,6-trimethoxyphenyl)silane. acs.org This intermediate is then treated with bromochloromethane and n-butyllithium to produce the final product. acs.org Further reactions can convert this product into other tris(chloromethyl)silanes, such as ClSi(CH₂Cl)₃ and MeOSi(CH₂Cl)₃. acs.org

Another significant, primarily industrial, route to chloromethylsilanes is the Müller-Rochow process. uni-wuppertal.desilicones.eu This "direct synthesis" involves reacting elemental silicon with methyl chloride (CH₃Cl) at high temperatures (250-350°C) in the presence of a copper catalyst. uni-wuppertal.degelest.com While this process is the cornerstone of the silicone industry and primarily yields methylchlorosilanes like dimethyldichlorosilane, it is the foundational step for producing the precursors to many functionalized silanes. silicones.eugelest.com The direct reaction can be adapted for more complex structures; for example, α-chloromethylsilanes can react directly with elemental silicon in a similar fashion to produce compounds containing Si-C-Si linkages, such as 1,1,1,3,3,-pentachloro-1,3-disilabutane. gelest.com

Gas-phase chlorination represents another synthetic strategy. This method involves the direct gas-phase chlorination of methylchlorosilanes under visible light to produce the corresponding chloromethylchlorosilanes. google.com The reaction can be performed at temperatures between 50-80°C. google.com For example, trimethylchlorosilane can be chlorinated in the gas phase to yield chloromethyl(dimethyl)chlorosilane. google.com

The table below summarizes selected synthetic routes to various multifunctional chloromethylsilanes, highlighting the diversity of achievable structures.

Starting Material(s)Key Reagents/ConditionsProduct(s)YieldReference
Tetrachlorosilane (SiCl₄)4 molar equiv. BrCH₂Cl / n-BuLiTetrakis(chloromethyl)silane (Si(CH₂Cl)₄)26% acs.orgacs.org
Trichloro(2,4,6-trimethoxyphenyl)silaneBrCH₂Cl / n-BuLiTris(chloromethyl)(2,4,6-trimethoxyphenyl)silane39% acs.org
Bis(phenylthio)methylsilane (MeSi(SPh)₂CH₂Cl)Triflic acid, then triethylammonium (B8662869) chlorideDichlorobis(chloromethyl)silane (Cl₂Si(CH₂Cl)₂)67% acs.org
(Chloromethyl)methyldichlorosilane, Silicon (Si)Direct reaction1,1,1,3,3,-pentachloro-1,3-disilabutane and 2,2,4,4,6,6-hexachloro-2,4,6-trisilaheptane28.7% and 16.7% respectively gelest.com
Chloromethyltrichlorosilane, 4-bromofluorobenzeneMagnesium (to form Grignard reagent)Chloro(chloromethyl)[bis(4-fluorophenyl)]silane61% prepchem.com

Chemical Reactivity and Reaction Mechanisms of Chloromethyl Silanes

Nucleophilic Substitution Reactions

The reactive chlorine atom attached to the silicon center makes chloromethyl silanes highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of more complex organosilicon compounds.

Chloromethyl silanes readily react with water in a hydrolysis reaction, which can be vigorous. chemicalbook.comvulcanchem.com This process involves the nucleophilic attack of water on the silicon atom, leading to the displacement of the chlorine atom and the formation of a silanol (B1196071) intermediate (a compound containing a Si-OH group). oecd.orgsolubilityofthings.com The other product of this initial reaction is hydrogen chloride (HCl). chemicalbook.com

The generated silanols are often unstable and tend to undergo subsequent condensation reactions with each other. In these condensation reactions, a molecule of water is eliminated, and a stable silicon-oxygen-silicon (Si-O-Si) linkage is formed, resulting in the creation of siloxanes. oecd.orgsinosil.com Depending on the reaction conditions and the specific chloromethyl silane (B1218182) used, this process can lead to the formation of linear or cyclic siloxane polymers. azmax.co.jp The hydrolysis of chloroalkyl chlorosilanes is typically rapid, with half-lives of less than a minute. oecd.org

Table 1: Products of Chloromethyl Silane Hydrolysis

ReactantPrimary ProductByproductFinal Product
This compoundSilanolHydrogen ChlorideSiloxane

Data sourced from multiple references. oecd.orgsinosil.com

In a reaction analogous to hydrolysis, chloromethyl silanes react with alcohols to form alkoxysilanes. This process, known as alcoholysis, involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center, displacing the chloride and forming a new silicon-oxygen-carbon (Si-O-R) bond. google.com The byproduct of this reaction is also hydrogen chloride. google.com

For instance, the reaction of chloromethyltrichlorosilane with methanol (B129727) yields chloromethyl trimethoxysilane (B1233946). google.com The reactivity of this process can be influenced by the steric bulk of the alcohol. azmax.co.jp This method is a common and convenient route for the synthesis of various alkoxysilanes, which are often more stable and easier to handle than their chlorosilane precursors. azmax.co.jp

Chloromethyl silanes readily undergo nucleophilic substitution with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). orgsyn.orgthieme-connect.de These reactions are fundamental for forming new silicon-carbon bonds. The organometallic reagent acts as a source of a carbanion, which attacks the electrophilic silicon atom, displacing the chloride and attaching the organic group to the silicon. thieme-connect.de

For example, the reaction of chloromethyl(chloro)dimethylsilane with Grignard or organolithium reagents proceeds without substitution of the halogen at the alpha-position of the chloromethyl group. thieme-connect.de The synthesis of various multifunctional (chloromethyl)silanes has been achieved through the coupling reactions between in situ generated (chloromethyl)lithium and different chlorosilanes. researchgate.netacs.org The choice of the organometallic reagent can influence the reaction's scope and efficiency; organolithium reagents are generally highly reactive, while organomagnesium reagents might require catalysts or harsher conditions to proceed to completion. orgsyn.org The reaction of tri-isopropyloxy(chloromethyl)silane with magnesium produces a stable Grignard reagent in THF, which can then be coupled with organic bromides to yield trialkoxysilylated compounds. x-mol.net

Chloromethyl silanes possess two types of carbon-halogen bonds: the silicon-chlorine (Si-Cl) bond and the carbon-chlorine (C-Cl) bond. The Si-Cl bond is significantly more reactive towards nucleophiles than the C-Cl bond. vulcanchem.com This difference in reactivity is attributed to several factors. The silicon atom is more electropositive than carbon, making the Si-Cl bond more polar and the silicon atom more susceptible to nucleophilic attack.

Research has shown that in reactions with nucleophiles, substitution preferentially occurs at the silicon center. vulcanchem.comthieme-connect.de The C-Cl bond in the chloromethyl group is less reactive, though its reactivity can be influenced by the substituents on the silicon atom. researchgate.net For instance, electron-donating groups on the silicon can increase the reactivity of the C-Cl bond in certain reactions like Friedel-Crafts alkylation. researchgate.net The activation of both Si-Cl and C-Cl bonds can be achieved using specific reagents, such as low-valent main group metal complexes. rsc.org

Reactions with Organometallic Reagents

Reduction Reactions

Chloromethyl silanes can be reduced to the corresponding silanes (compounds containing Si-H bonds) using hydride-donating reagents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). In this reaction, the hydride ion (H⁻) from the reducing agent acts as a nucleophile, attacking the silicon atom and displacing the chlorine atom to form a new silicon-hydrogen bond.

This reduction is a fundamental transformation in organosilicon chemistry, providing a route to hydridosilanes, which are themselves valuable precursors for a variety of other organosilicon compounds through reactions like hydrosilylation. msu.edu

Borohydride (B1222165) Catalyzed Redistribution Reactions of Hydrosilanes and Chlorosilanes

The redistribution reaction between hydrosilanes and chlorosilanes is a significant pathway for the synthesis of hydrochlorosilanes, which are valuable precursors for silicon-containing materials like polysiloxanes and polysilanes. rsc.orgsemanticscholar.orgresearchgate.net Historically, these reactions were often catalyzed by substances like aluminum chloride (AlCl₃), quaternary ammonium (B1175870) salts, or tertiary amines, but these methods typically demand high temperatures and rigorous operating conditions. rsc.orgsemanticscholar.org A more recent and facile approach involves the use of various borohydrides as catalysts, which can efficiently promote the redistribution reaction under milder conditions. rsc.orgresearchgate.netrsc.org

The effectiveness of the borohydride-catalyzed redistribution is influenced by both the specific catalyst used and the solvent. rsc.orgrsc.org For instance, lithium borohydride (LiBH₄) has been successfully employed as a catalyst in hexamethylphosphoramide (B148902) (HMPA) for a range of substrates. rsc.orgsemanticscholar.orgrsc.org This catalytic system demonstrates advantages such as mild reaction conditions, readily available catalysts, relatively fast reaction rates, and high conversion efficiency. semanticscholar.org

The general reaction involves the exchange of hydrogen and chlorine atoms between a hydrosilane and a chlorosilane. An example is the reaction between chloromethylsilane (ClCH₂SiH₃) and chloromethyltrichlorosilane (ClCH₂SiCl₃) to produce chloromethyldichlorosilane (ClCH₂SiHCl₂) and chloromethylchlorosilane (ClCH₂SiH₂Cl). rsc.orgsemanticscholar.org

Table 1: Effect of Catalyst on the Redistribution of ClCH₂SiH₃ and ClCH₂SiCl₃

EntryCatalystTime (h)Conversion of ClCH₂SiH₃ (%)Yield of ClCH₂SiH₂Cl (%)Yield of ClCH₂SiHCl₂ (%)
1None24000
2LiCl24934548
3BH₃/LiCl5>994950
4LiBH₄5>994851

Data sourced from a study where reaction conditions were: ClCH₂SiH₃ (0.01 mol), ClCH₂SiCl₃ (0.02 mol), catalyst (3.0 mol%), THF (5 mL), at room temperature. Yields were determined by ¹H NMR. semanticscholar.org

Mechanistic Investigations via Computational Methods

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of borohydride-catalyzed redistribution reactions. rsc.orgnih.gov The proposed mechanism suggests that the processes of Si-H chlorination and Si-Cl reduction occur concurrently. rsc.org

A key aspect of the proposed mechanism is the activation of the Si-H bond. rsc.orgsemanticscholar.org It is hypothesized that the reaction may proceed through pentacoordinate silicon intermediates. rsc.org The catalyst, such as borane (B79455) (BH₃) or a chloride ion (Cl⁻), plays a crucial role in this activation. rsc.orgsemanticscholar.org For example, in the redistribution between ClCH₂SiH₃ and ClCH₂SiCl₃, the introduction of BH₃ significantly accelerates the reaction compared to using LiCl alone, supporting the role of the borohydride component in the catalytic cycle. semanticscholar.org

Computational results indicate that in the formation of a pentacoordinate intermediate, the Si-H bond length changes significantly, reflecting its activation. rsc.org For instance, calculations showed the Si-H bond length elongating from approximately 1.49 Å to 1.65 Å in a proposed intermediate, which supports the role of BH₃ or Cl⁻ in activating the Si-H bond for the chlorination process. rsc.org Further computational investigations into B(C₆F₅)₃-catalyzed hydrosilation reactions have also highlighted the ability of boranes to activate silanes by abstracting a hydride, forming an incipient silylium (B1239981) species that drives the reaction. cmu.edu This general principle of silane activation by boranes supports the proposed mechanistic pathways in redistribution reactions.

Rearrangement Reactions

Thermal Rearrangements of Chloromethylsilanes

Chloromethylsilanes can undergo thermal rearrangement reactions to form more stable isomers. researchgate.net These rearrangements often occur through an intermolecular process rather than the intramolecular pathway observed in other halogenoalkylsilanes. rsc.org The study of these reactions is important for industrial applications, and computational methods like Density Functional Theory (DFT) have been employed to understand the mechanisms. researchgate.netresearchgate.net

Migratory Pathways of Chlorine and Hydrogen Atoms

The thermal rearrangement of chloromethylsilanes proceeds via a specific migratory pathway. researchgate.netresearchgate.net Theoretical studies have shown that the reaction occurs through a single primary pathway involving a simultaneous migration of both a chlorine atom and a hydrogen atom. researchgate.netresearchgate.net The chlorine atom migrates from the carbon atom to the silicon atom, while a hydrogen atom concurrently migrates from the silicon atom to the carbon atom. researchgate.net This process goes through a double-three-membered-ring transition state. researchgate.netresearchgate.net

For example, the thermal rearrangement of chloromethylsilane (H₃SiCH₂Cl) results in the formation of methylchlorosilane (CH₃SiH₂Cl). researchgate.net Similar rearrangements have been studied for (chloromethyl)dimethylsilane (B1588744) and (chloromethyl)vinylsilane, which form trimethylchlorosilane and vinylmethylchlorosilane, respectively. researchgate.net

Table 2: Calculated Energy Barriers for Thermal Rearrangement of Chloromethylsilanes

ReactantProductEnergy Barrier (kJ mol⁻¹)
ChloromethylsilaneMethylchlorosilane217.4
(Chloromethyl)dimethylsilaneTrimethylchlorosilane201.6
(Chloromethyl)vinylsilaneVinylmethylchlorosilane208.7

Data calculated at the B3LYP/6-311G(d, p) level of theory. researchgate.net

Catalysis in Thermal Rearrangements (e.g., by AlCl₃, BF₃)

The thermal rearrangement of chloromethylsilanes can be catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃). researchgate.netresearchgate.net The presence of these catalysts can significantly alter the reaction pathways and lower the energy barriers. researchgate.net AlCl₃, in particular, is known for its outstanding catalytic activity in a wide range of processes, including disproportionation reactions. researchgate.net

Computational studies on the catalyzed thermal rearrangement of chloromethylsilane have revealed two potential pathways, designated MX₃-1 and MX₃-2 (where M is Al or B, and X is Cl or F). researchgate.net The results indicate that only the MX₃-1 pathway has a catalytic effect. researchgate.netresearchgate.net The rate-determining step in these reactions is the formation of the transition state. researchgate.net The aluminum atom in the AlCl₃-catalyzed reaction can form an approximate tetrahedral coordination with four chlorine atoms, which results in the lowest energy barrier for the rearrangement. researchgate.netresearchgate.net Both kinetic and thermodynamic calculations confirm that AlCl₃ is a more effective catalyst than BF₃ for this transformation. researchgate.net

Fluoride (B91410) Ion Induced Rearrangements

Fluoride ions can induce rearrangement reactions in certain chloromethyl-substituted silanes. researchgate.net The reaction is typically carried out using a source of fluoride ions, such as potassium fluoride, solubilized by a crown ether (e.g., 18-crown-6) in an aromatic solvent. researchgate.net

In these rearrangements, an aryl or vinyl group migrates from the silicon atom to the adjacent carbon atom. researchgate.net A plausible mechanism suggests that the process is initiated by the addition of the fluoride ion to the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. researchgate.net This is followed by the migration of a substituent group from the silicon to the carbon atom. For example, phenyl(chloromethyl)dimethylsilane rearranges to form benzyl(chloro)dimethylsilane in the presence of fluoride ions. researchgate.net

However, this rearrangement is not universal for all chloromethylsilanes. Attempts to induce similar rearrangements in methyl-, alkynyl-, and furyl(chloromethyl)silanes under the same conditions have been unsuccessful. researchgate.net

Oxidative Addition Reactions with Metal Chlorides

Chloromethyl silanes can participate in oxidative addition reactions with transition metal complexes. libretexts.org This type of reaction involves the cleavage of a bond in the silane molecule (e.g., Si-H or Si-C) and the formation of two new bonds to the metal center, resulting in an increase in both the coordination number and the oxidation state of the metal. libretexts.orglibretexts.org

For example, chloro(methyl)silanes have been reported to react with certain metal chlorides, such as molybdenum pentachloride (MoCl₅), through an oxidative addition pathway. This process can lead to the formation of Si-Cl bonds. The general mechanism for the oxidative addition of a silane (containing an Si-H bond) to a metal center involves the formation of a silyl (B83357) σ-complex intermediate, followed by the concerted insertion of the metal into the Si-H bond. libretexts.org This step proceeds with retention of the configuration at the silicon atom. libretexts.org

While the focus is often on Si-H bond activation, C-Cl bonds can also undergo oxidative addition. In reactions catalyzed by rhodium complexes, for instance, the oxidative addition of a C-Cl bond to a Rh(I) center is a key step. researchgate.netcsic.es The kinetics of such additions are influenced by the C-Cl bond dissociation energy, with weaker bonds reacting faster. researchgate.net This reactivity is fundamental to many catalytic cycles, including cross-coupling and direct arylation reactions. researchgate.netorganic-chemistry.org

Hydrosilylation Reactions and Catalytic Mechanisms

Hydrosilylation is a significant reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. libretexts.org This reaction is a primary method for forming organosilicon compounds. libretexts.org

Palladium complexes, particularly those with phosphine (B1218219) ligands, are effective catalysts for the hydrosilylation of unsaturated compounds like vinylsilanes. capes.gov.brlibretexts.org The catalytic cycle, often described by the Chalk-Harrod mechanism or a modified version, typically begins with the oxidative addition of the hydrosilane's Si-H bond to the low-valent palladium center. libretexts.orgnih.gov This is followed by the coordination of the alkene (or alkyne) and its insertion into the Pd-H or Pd-Si bond. The final step is the reductive elimination of the product, which regenerates the active catalyst. libretexts.org Palladium-phosphine systems have shown exceptional catalytic activity compared to other metal-based systems for certain substrates. libretexts.org

The hydrosilylation of terminal alkynes can yield two primary regioisomers: the α-adduct, where the silicon atom adds to the internal carbon of the triple bond, and the β-adduct, where the silicon adds to the terminal carbon. scientificspectator.comresearchgate.net The distribution of these products is highly dependent on the catalyst, the silane, and the alkyne substrate. scientificspectator.comresearchgate.net

In the palladium-phosphine catalyzed hydrosilylation of vinyltri(chloro, methyl)silanes, the reaction predominantly yields 1,2-bis(silyl)ethanes, which are β-adducts. capes.gov.br However, an interesting exception occurs when all substituents on both silicon atoms of the reactants are chlorine; in this case, the reaction selectively produces the 1,1-bis(trichlorosilyl)ethane, an α-adduct. capes.gov.br Generally, for terminal alkynes, platinum-catalyzed hydrosilylation often leads to a mixture of α and β-(E)-alkenylsilanes, resulting from cis-addition. libretexts.orgorganic-chemistry.org In contrast, some ruthenium-based catalysts can promote trans-addition, leading to (Z)-vinylsilanes. nih.gov The choice of catalyst and reaction conditions allows for the control of regioselectivity, enabling the targeted synthesis of either α- or β-vinylsilanes. researchgate.netmdpi.com

Palladium Phosphine Complex Catalysis

Chemical Interactions with Hydroxylated Surfaces (e.g., Silica)

Chloromethyl silanes are known to react with hydroxylated surfaces, such as silica (B1680970) (SiO₂), to form a chemically bonded surface layer. scispace.comrsc.org This process, often referred to as silylation or grafting, modifies the surface properties of the material. nih.gov The reaction typically occurs at elevated temperatures, for instance, methyl chlorosilane vapors react with silica surfaces at temperatures above 250°C. scispace.comrsc.orgrsc.org

The fundamental reaction involves the condensation of the chlorosilane with the surface silanol groups (Si-OH), eliminating hydrogen chloride (HCl) and forming a stable siloxane (Si-O-Si) bond between the silane and the surface. rsc.orgnih.gov

The surface of silica features different types of silanol groups, primarily isolated (or free) hydroxyl groups and hydrogen-bonded (or vicinal) hydroxyl groups. semi.ac.cnutwente.nl The reactivity of chloromethyl silanes towards these groups can be selective. scispace.comrsc.org

Infrared spectroscopic studies have shown that more sterically hindered silanes, such as trimethylchlorosilane and dimethylchlorosilane, react selectively and completely with the isolated surface hydroxyls. scispace.comrsc.orgrsc.org In contrast, less sterically hindered and more reactive silanes, like monomethyl- and tetrachlorosilanes, are capable of reacting with both isolated and some of the hydrogen-bonded hydroxyl groups. scispace.comrsc.org The selectivity of these reactions is thought to be largely controlled by the stereochemistry of the transition state. scispace.comrsc.org The initial interaction often involves hydrogen bonding between the silane and the surface silanol groups before the chemical condensation reaction occurs. nih.gov The accessibility and density of these isolated silanol sites are crucial for achieving a high degree of surface modification. nih.govutwente.nl

Interactive Data Table: Reactivity of Chloromethyl Silanes

SectionReactant(s)Catalyst/ConditionsKey Product(s)/OutcomeResearch Finding
3.3.2.1 Aryl(chloromethyl)diphenylsilanesFluoride Ion (F⁻)Rearranged Silyl EtherMigration is controlled by the carbanionic stability of the migrating group. acs.orgcolab.ws
3.4 Chloro(methyl)silanesMetal Chlorides (e.g., MoCl₅)Si-Cl Bond FormationReaction proceeds via oxidative addition.
3.5.1 Vinyltri(chloro, methyl)silanes, HydrosilanesPalladium Phosphine Complexes1,2-bis(silyl)ethanes (β-adducts)Palladium complexes are effective catalysts for hydrosilylation. capes.gov.br
3.5.2 Vinyltrichlorosilane, Trichlorosilane (B8805176)Palladium Phosphine Complexes1,1-bis(trichlorosilyl)ethane (α-adduct)High chloro-substitution leads to selective formation of the α-adduct. capes.gov.br
3.6.1 Dimethylchlorosilane, Silica SurfaceHeat (>250°C)Surface-grafted Dimethylsilyl GroupsReacts selectively with isolated hydroxyl groups on the silica surface. scispace.comrsc.org
3.6.1 Monomethyltrichlorosilane, Silica SurfaceHeat (>250°C)Surface-grafted Monomethylsilyl GroupsReacts with both isolated and hydrogen-bonded hydroxyl groups. scispace.comrsc.org

Stereochemical Influence on Reaction Selectivity

The stereochemical outcome of reactions involving chloromethyl silanes is a critical aspect that dictates the three-dimensional structure of the resulting products. The ability to control the formation of specific stereoisomers is paramount in fields such as pharmaceutical synthesis and materials science, where the biological activity or material properties are often dependent on a single stereoisomer. numberanalytics.comwikipedia.org The influence on reaction selectivity can be broadly categorized into diastereoselectivity and enantioselectivity, both of which are significantly affected by the steric and electronic properties of the silicon center and the reaction mechanism. numberanalytics.com

When a reaction creates a new stereocenter in a molecule that is already chiral, the potential products are diastereomers. The reaction is considered diastereoselective if it preferentially forms one diastereomer over another. libretexts.org In the context of chloromethyl silanes, neighboring groups, including silyl groups, can exert a significant influence on the stereochemical course of a reaction. unl.edu

Research into the Lewis acid-mediated allylation of chiral monoperoxyacetals has demonstrated that neighboring groups, such as iodo, alkoxy, and silyl groups, can impart useful levels of diastereoselection. unl.edu Although peroxyacetals are generally less reactive than their nonperoxidic counterparts, they exhibit similar stereochemical trends. unl.edu The diastereoselectivity observed in these reactions suggests a strong interaction with a peroxycarbenium ion or a similar intermediate species. unl.edu The level of stereochemical induction varies depending on the nature and location of the influencing group. For instance, the diastereoselection in reactions of 3-acyloxy peroxyacetals is dependent on the bulk of the side chain. unl.edu

The table below, derived from studies on substituted peroxyacetals, illustrates how different neighboring groups can direct the stereochemical outcome of allylation reactions, resulting in a preference for either the anti or syn diastereomer.

Table 1: Influence of Neighboring Groups on Diastereoselectivity in Allylation Reactions

Substrate Substituent (at C-2) Product Diastereomeric Ratio (anti:syn)
Iodo 91:9
Methoxy (B1213986) 33:67
Phenyl 50:50
Triphenylsilyl 67:33

Data derived from studies on the allylation of substituted chiral peroxyacetals, demonstrating the directing effect of various functional groups. unl.edu

The results indicate that an iodo-substituent strongly favors the formation of the anti product, while a methoxy group directs the reaction toward the syn product. unl.edu A triphenylsilyl group also shows a preference for the anti diastereomer. unl.edu This directing ability is crucial for synthesizing complex molecules with specific, predictable stereochemistry.

In Grignard reactions involving silanes, it has been found that the inductive effect of substituents at the silicon center often plays a more significant role in controlling the reaction rate than steric hindrance. researchgate.net However, steric effects remain a key factor in determining stereoselectivity, especially in nucleophilic substitution reactions. numberanalytics.comnsf.gov Reactions proceeding via an SN2 mechanism, for example, are stereospecific and result in an inversion of the configuration at the chiral center. libretexts.org If a nucleophile attacks a chiral this compound from the side opposite to the leaving group (backside attack), the product will have the opposite stereochemical configuration to the starting material. libretexts.org

Enantioselective synthesis, which aims to produce one enantiomer of a chiral product in excess over the other, can be achieved using various strategies. wikipedia.org These include the use of chiral catalysts, chiral auxiliaries that are temporarily attached to the substrate to direct the reaction, or starting from a chiral pool of readily available enantiopure molecules. wikipedia.org In reactions involving chloromethyl silanes, asymmetric induction can be achieved through the use of chiral ligands on a metal catalyst or by employing a chiral Grignard reagent. amazon.ie The development of asymmetric catalysis has provided powerful tools for controlling the stereochemistry of reactions involving silyl compounds. escholarship.org

Derivatization and Complex Architectures from Chloromethyl Silanes

Synthesis of Multifunctional Chloromethylsilanes

Multifunctional (chloromethyl)silanes, which contain either multiple chloromethyl groups or a combination of chloromethyl groups and other silicon-functional moieties, are valuable precursors in synthetic organosilicon chemistry. researchgate.netacs.orgresearchgate.net Their synthesis is primarily achieved through coupling reactions involving chlorosilanes and an in situ generated (chloromethyl)lithium reagent. researchgate.netresearchgate.net This method is versatile and can be applied to a wide array of chlorosilanes. researchgate.net

A range of silanes featuring more than one Si-CH₂Cl group has been successfully synthesized. researchgate.netacs.org The key synthetic strategy involves the reaction of chlorosilanes with (chloromethyl)lithium, which is typically generated in situ from bromochloromethane (B122714) and n-butyllithium in tetrahydrofuran (B95107). researchgate.netresearchgate.netfigshare.com This approach has enabled the preparation of compounds with two, three, or even four chloromethyl groups attached to a single silicon atom. researchgate.netacs.org For instance, the reaction of dichlorodimethylsilane (B41323) with (chloromethyl)lithium can yield bis(chloromethyl)silanes. researchgate.net The resulting multifunctional compounds, such as Dichlorodi(chloromethyl)silane, Chloro-tris(chloromethyl)silane, and Tetrakis(chloromethyl)silane, serve as important building blocks for more complex tetrafunctional silanes. researchgate.net

Table 1: Examples of Synthesized Chloromethylsilanes with Multiple Si-CH₂Cl Moieties

Compound NameChemical FormulaReference(s)
Dichlorodi(chloromethyl)silaneCl₂Si(CH₂Cl)₂ researchgate.netacs.org
Chloro-tris(chloromethyl)silaneClSi(CH₂Cl)₃ researchgate.netacs.org
Tetrakis(chloromethyl)silaneSi(CH₂Cl)₄ researchgate.netacs.org

These compounds have been characterized using NMR spectroscopy (¹H, ¹³C, ²⁹Si) and elemental analysis, with single-crystal X-ray diffraction being used for structural confirmation of specific examples like Tetrakis(chloromethyl)silane. researchgate.netresearchgate.netfigshare.com

The synthetic methodology for creating multifunctional chloromethylsilanes also allows for the incorporation of other reactive groups on the silicon atom, leading to heterofunctionalized silanes. researchgate.netacs.org These compounds are of significant interest for their tailored reactivity in subsequent chemical transformations. researchgate.netfigshare.com By selecting appropriate starting chlorosilanes, functional groups such as methoxy (B1213986) (MeO) or chloroethyl can be introduced alongside one or more chloromethyl moieties. researchgate.netacs.org For example, compounds like (MeO)₂Si(CH₂Cl)₂, MeOSi(CH₂Cl)₃, and ClCH₂CH₂Si(CH₂Cl)₃ have been synthesized and characterized. researchgate.netacs.orgresearchgate.netfigshare.com The 2,4,6-trimethoxyphenyl (TMOP) group has also been utilized as a protecting group in the synthesis of silicon-functionalized (silylmethyl)silanes, which can then be selectively cleaved to introduce functional groups like ClMe₂SiCH₂, MeOMe₂SiCH₂, or Cl₂MeSiCH₂. researchgate.net

Table 2: Examples of Synthesized Chloromethylsilanes with Additional Si-Functional Groups

Compound NameChemical FormulaReference(s)
Di(methoxy)di(chloromethyl)silane(MeO)₂Si(CH₂Cl)₂ researchgate.netacs.org
Methoxy-tris(chloromethyl)silaneMeOSi(CH₂Cl)₃ researchgate.netacs.org
Tris(chloromethyl)(2,4,6-trimethoxyphenyl)silaneC₁₂H₁₅Cl₃O₃Si researchgate.netacs.org
(2-Chloroethyl)tris(chloromethyl)silaneClCH₂CH₂Si(CH₂Cl)₃ researchgate.netacs.org

Compounds with Multiple Si-CH₂Cl Moieties

Formation of Hypercoordinate Silicon Compounds

Chloromethylsilanes, particularly those bearing three alkoxy or halogen substituents, are key precursors for synthesizing hypercoordinate silicon compounds where the silicon atom has a coordination number greater than four. nih.govresearchgate.netresearcher.liferesearchgate.netmdpi.com These higher-coordinate species, such as silicates and silatranes, exhibit unique structural features and reactivity. researchgate.net

Pentacoordinate silicon derivatives containing a chloromethyl ligand, known as chloromethylsilicates, are versatile chemical species. nih.govresearcher.life A common synthetic route involves starting with a corresponding tetravalent trialkoxy- or trihalogeno(chloromethyl)silane. nih.govresearchgate.netresearcher.lifemdpi.com An alternative and more direct method for preparing a stable chloromethylsilicate involves the addition of in situ generated chloromethyllithium to a Lewis acidic spirosilane, such as one based on Martin's ligand (hexafluorocumyl alcohol). nih.govresearchgate.netmdpi.com This specific approach led to the first synthesis of a chloromethylsilicate derived from Martin's spirosilane. researchgate.net Another important class of these compounds, chloromethyl (bis-catecholato)silicates, can be used in photoredox catalysis. researchgate.net For example, triethylammonium (B8662869) bis(catecholato)iodomethylsilicate can be prepared on a multigram scale and used for cyclopropanation reactions. gelest.com While the iodomethylsilicate often gives higher yields, the corresponding chloromethylsilicate also reacts with various olefins to produce cyclopropanes. gelest.com

Chloromethylsilatranes are a notable class of hypercoordinate silicon compounds characterized by a transannular dative bond between the silicon and nitrogen atoms, creating a bicyclic structure. ontosight.ai The most prevalent method for their synthesis involves using chloromethylsilane derivatives that already possess three alkoxy or halogen groups on the silicon atom. researchgate.netresearchgate.netmdpi.com A less common, more direct synthesis has also been reported, where the chloromethyl group is introduced directly to a pre-existing silatrane (B128906) structure. researchgate.netresearchgate.net This procedure involves reacting 1-chlorosilatrane with a binary system of P(NMe₂)₃–СHX₃ (where X can be a combination of H, Br, and Cl) at elevated temperatures. researchgate.net

Pentacoordinate silicon species, including those with a chloromethyl ligand, generally exhibit enhanced reactivity compared to their tetracoordinate counterparts. scispace.comacs.org This increased reactivity is a subject of significant study and is influenced by the specific ligands attached to the silicon center. acs.org

For chloromethylsilicates, the reactivity has been demonstrated in several ways:

Nucleophilic Substitution : The chloride in a pentacoordinate chloromethylsilicate can be displaced by strong nucleophiles, such as alkyllithiums and (hetero)aryllithiums. nih.govresearcher.liferesearchgate.net

Rearrangement Reactions : In the presence of a Lewis acid, a pentacoordinate chloromethylsilicate derived from Martin's ligand can undergo a rearrangement. nih.govresearchgate.net This process involves a formal insertion of the methylene (B1212753) group from the chloromethyl ligand into one of the Si-C bonds of the spirosilane backbone, resulting in a new tetravalent spirosilane with an expanded six-membered ring. nih.govresearchgate.net A similar rearrangement can also be initiated by the addition of a Lewis base. researchgate.net

Radical Precursors : Chloromethyl (bis-catecholato)silicate has been effectively used as a chloromethyl radical precursor in photoredox catalysis. researchgate.net This reactivity has been applied to the synthesis of cyclopropane (B1198618) derivatives from olefins. researchgate.netgelest.com

The reactivity of pentacoordinate dihydrosilanes is also markedly higher than related tetracoordinated species in reactions with alcohols and carbonyl compounds. acs.org This enhanced reactivity has been partly attributed to the structural changes upon moving from a tetra- to a pentacoordinate state, where all bonds to the silicon atom are elongated. acs.org

Synthesis of Chloromethylsilatranes

Precursors for Specialized Organosilicon Compounds and Materials

Chloromethyl silanes are highly versatile precursors in organosilicon chemistry, serving as fundamental building blocks for a wide array of specialized compounds and materials. Their dual reactivity, stemming from both the silicon-chlorine (Si-Cl) and carbon-chlorine (C-Cl) bonds, allows for the construction of complex molecular architectures, ranging from high-performance polymers and resins to intricately designed dendrimers and bioactive molecules. cymitquimica.comcfmats.com The chloromethyl group, in particular, provides a reactive handle for introducing a vast range of functionalities into the final organosilicon structure. thieme-connect.de

Building Blocks for Silicon-Containing Polymers and Resins

Chloromethyl silanes are crucial monomers for the synthesis of advanced silicon-containing polymers and resins, including silicones and polycarbosilanes. elkem.com Their incorporation into a polymer structure introduces C-Cl functional groups that can be retained or further modified, and their trifunctionality (in the case of trichloro(chloromethyl)silane) promotes the formation of highly branched, cross-linked networks. cymitquimica.comresearchgate.net

In the production of silicone resins, chloromethyl silanes such as methyltrichlorosilane (B1216827) and its derivatives can be co-hydrolyzed with other chlorosilanes, like dimethyldichlorosilane. researchgate.netwikipedia.org The hydrolysis of the Si-Cl bonds generates reactive silanol (B1196071) (Si-OH) groups, which then undergo polycondensation to form a stable siloxane (Si-O-Si) backbone. elkem.comwikipedia.org The presence of trifunctional units like trichloro(chloromethyl)silane is essential for creating the branched, three-dimensional lattice structure characteristic of silicone resins. researchgate.net These resins are valued in applications such as protective coatings for electronics.

Chloromethyl silanes are also indispensable in the synthesis of polycarbosilanes, which are important precursors for silicon carbide (SiC) ceramics. ineosopen.org Highly branched polycarbosilanes can be synthesized via Grignard reactions of (chloroalkyl)chlorosilanes. ineosopen.org For example, (chloromethyl)trichlorosilane (B74141) serves as a key monomer in routes designed to produce tractable, solid polycarbosilanes that can be pyrolytically converted to SiC. The structure of these polymers, particularly the degree of branching, is critical for achieving high ceramic yields upon pyrolysis.

The following table summarizes examples of silicon-containing polymers and the chloromethyl silane (B1218182) precursors used in their synthesis.

Polymer/Resin TypeChloromethyl Silane Precursor(s)Other Monomers/ReagentsPolymerization Method
Silicone Resin Trichloro(chloromethyl)silane cymitquimica.com, Methyltrichlorosilane researchgate.netDimethyldichlorosilane researchgate.net, AlkoxysilanesCo-hydrolysis and Polycondensation researchgate.net
Polycarbosilane (SiC Precursor) (Chloromethyl)trichlorosilane ineosopen.orgGrignard reagents (e.g., Mg in THF) ineosopen.orgGrignard Reaction ineosopen.org
Highly Branched Polycarbosilanes (Chloroalkyl)trichlorosilanes ineosopen.orgMagnesium, Allyl chlorideGrignard Reaction, Wurtz reaction

Synthesis of Functionalized Silanes (e.g., Si(CH₂X)₄)

The unique reactivity of chloromethyl silanes makes them ideal starting materials for synthesizing polyfunctional silanes, where multiple reactive groups are attached to a central silicon atom. A noteworthy achievement in this area is the synthesis of tetrafunctional silanes of the general formula Si(CH₂X)₄.

The synthesis of the key precursor, tetrakis(chloromethyl)silane (Si(CH₂Cl)₄), is achieved through a coupling reaction between a suitable chlorosilane and (chloromethyl)lithium, which is generated in situ from bromochloromethane and n-butyllithium. acs.orgresearchgate.net This method provides a reliable pathway to molecules with multiple Si-CH₂Cl moieties. acs.org

Once Si(CH₂Cl)₄ is obtained, the four chloromethyl groups can be transformed into a variety of other functionalities (X) through nucleophilic substitution reactions. This strategy has been successfully employed to synthesize a series of tetrafunctional silanes. researchgate.netresearchgate.net For instance, reaction with potassium thioacetate (B1230152) followed by hydrolysis yields tetrakis(mercaptomethyl)silane (Si(CH₂SH)₄). Similarly, treatment with silver acetate (B1210297) and subsequent hydrolysis leads to tetrakis(hydroxymethyl)silane (Si(CH₂OH)₄). Halogen exchange reactions, such as the Finkelstein reaction using sodium iodide, can convert the chloride to other halides, yielding compounds like tetrakis(iodomethyl)silane (Si(CH₂I)₄). researchgate.netresearchgate.net

These tetrafunctional silanes are valuable building blocks for further synthetic applications, including their use as cores for dendrimers or as precursors for multifunctional silicon-based materials. researchgate.net

The table below details the synthesis of various tetrafunctional silanes from tetrakis(chloromethyl)silane.

Target Functionalized SilaneFormulaReagents for Conversion from Si(CH₂Cl)₄Reference
Tetrakis(acetylthiomethyl)silaneSi(CH₂SAc)₄Potassium Thioacetate (KSAc) researchgate.net
Tetrakis(mercaptomethyl)silaneSi(CH₂SH)₄1. KSAc; 2. Acid/Base Hydrolysis researchgate.netresearchgate.net
Tetrakis(acetoxymethyl)silaneSi(CH₂OAc)₄Silver Acetate (AgOAc) researchgate.netresearchgate.net
Tetrakis(hydroxymethyl)silaneSi(CH₂OH)₄1. AgOAc; 2. Acid/Base Hydrolysis researchgate.netresearchgate.net
Tetrakis(bromomethyl)silaneSi(CH₂Br)₄Sodium Bromide (NaBr) researchgate.net
Tetrakis(iodomethyl)silaneSi(CH₂I)₄Sodium Iodide (NaI) researchgate.netresearchgate.net
Tetrakis(azidomethyl)silaneSi(CH₂N₃)₄Sodium Azide (B81097) (NaN₃) researchgate.net

Development of Organosilicon Dendrimer Cores

Chloromethyl silanes are instrumental in the development of complex, three-dimensional organosilicon dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, and the functional groups at their periphery determine their properties and applications. nih.gov The use of chloromethyl silyl (B83357) groups at the periphery of a carbosilane core provides a stable and versatile platform for further functionalization. researchgate.netacs.org

The synthesis typically involves a divergent approach, starting from a core molecule with reactive sites (e.g., vinyl groups). researchgate.netrsc.org A sequence of hydrosilylation and alkenylation reactions is used to build the dendritic structure generation by generation. researchgate.net To create a reactive periphery, the terminal allyl or vinyl groups of a dendrimer can be hydrosilylated with a (chloromethyl)silane, such as (chloromethyl)dimethylsilane (B1588744), to yield a dendrimer terminated with multiple -Si(Me₂)CH₂Cl groups.

These (chloromethyl)silyl-terminated dendrimers are particularly useful because the Si-C bond is robust and not sensitive to moisture, unlike Si-N or Si-O bonds. This stability allows for a wide range of nucleophilic substitution reactions to be performed on the terminal chloromethyl groups without degrading the dendrimer's structure. acs.orgsemanticscholar.org This method has been used to introduce various hydrophilic or charged groups onto the surface of a hydrophobic carbosilane core, creating amphiphilic dendrimers. For example, reaction with mercapto-substituted compounds can attach alcohol, dimethylamino, or sodium sulfonate groups. acs.org Further reaction, such as quaternization of the amino groups with methyl iodide, can produce cationic dendrimers with poly(ammonium) surfaces. nih.gov These functionalized dendrimers have shown potential as antimicrobial agents and as vehicles for solubilizing lipophilic molecules in aqueous solutions. acs.orgnih.gov

Precursors for Silicon-Based Active Molecules in Chemical Research

The reactive nature of chloromethyl silanes makes them valuable precursors for a variety of silicon-based active molecules and reactive intermediates used in chemical research. The C-Cl bond in the chloromethyl group can be leveraged for numerous transformations, including nucleophilic substitutions and the formation of organometallic reagents. thieme-connect.deorgsyn.org

One significant application is the preparation of α-metalated silanes. thieme-connect.de For instance, (chloromethyl)dimethylphenylsilane (B155712) can be converted into the corresponding Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, which is a useful building block in organic synthesis. orgsyn.org Similarly, (chloromethyl)lithium, generated from bromochloromethane, can react with chlorosilanes to create a range of (chloromethyl)silane derivatives. acs.orgresearchgate.net

Chloromethyl silanes also serve as starting materials for hypervalent silicon compounds, which have unique reactivity. For example, pentacoordinate chloromethylsilicates can be synthesized from tetravalent trialkoxy- or trihalogeno(chloromethyl)silanes. mdpi.com These hypervalent species can act as precursors for chloromethyl radicals in photoredox catalysis. mdpi.com Furthermore, chloromethylsilatranes, another class of hypervalent silicon compounds derived from chloromethylsilanes, have garnered interest for their potential biological activities. mdpi.comazmax.co.jp

The derivatization of the chloromethyl group allows for the synthesis of molecules with specific energetic or biological properties. For example, nucleophilic substitution on (chloromethyl)silanes with sodium azide yields (azidomethyl)silanes, some of which are reported to be energetic materials. uni-muenchen.de This versatility establishes chloromethyl silanes as key starting points for exploring novel silicon-based chemistry and developing molecules with tailored functions.

C-Functional Organosilanes Derived from Chloromethyl Silanes

C-functional organosilanes are compounds where a functional group is attached to the silicon atom via a carbon linker. Chloromethyl silanes are exemplary precursors for a specific and important subclass of these compounds, where the functional group is directly attached to the methyl carbon (Si-CH₂-X). The chloromethyl group (–CH₂Cl) serves as a reactive electrophilic center, enabling the introduction of a wide array of functionalities through nucleophilic substitution reactions. cfmats.comthieme-connect.de

This synthetic strategy provides a direct and reliable route to organosilanes with diverse chemical properties, determined by the nature of the introduced functional group 'X'. The resulting Si-C bond is generally stable, ensuring the integrity of the molecular framework during subsequent chemical manipulations.

A broad spectrum of C-functional organosilanes has been prepared from this compound precursors. Examples include:

Azides: Reaction with sodium azide (NaN₃) yields (azidomethyl)silanes, such as (azidomethyl)trimethylsilane. uni-muenchen.de

Thiols and Thioethers: Treatment with thiolates (RS⁻) or potassium thioacetate followed by hydrolysis leads to mercaptomethyl silanes or silylmethyl thioethers. researchgate.netacs.org

Alcohols and Ethers: Conversion to (hydroxymethyl)silanes can be achieved, often via an acetate intermediate using silver acetate followed by hydrolysis. researchgate.netresearchgate.net Reaction with alkoxides or phenoxides yields silylmethyl ethers. nih.gov

Amines: Nucleophilic attack by primary or secondary amines results in the formation of (aminomethyl)silanes. researchgate.net

Iodides: The chlorine can be exchanged for iodine via the Finkelstein reaction with sodium iodide, producing (iodomethyl)silanes, which are often more reactive intermediates.

These C-functional derivatives are not merely synthetic curiosities; they are versatile building blocks for more complex structures, including polymers, dendrimers, and materials for surface modification. researchgate.netacs.orgtcichemicals.com The ability to precisely install a functional group one carbon atom away from the silicon center is a key advantage offered by this compound chemistry.

Spectroscopic and Structural Characterization Techniques for Chloromethyl Silanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of chloromethyl silanes in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, researchers can deduce the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In chloromethyl silanes, the chemical shifts of the protons are influenced by the electronegativity of the adjacent silicon and chlorine atoms. For instance, in highly branched poly(chloromethyl)trichlorosilane, the presence of a broad multiplet at approximately 0 ppm and peaks in the range of 3–4 ppm in the ¹H NMR spectrum suggests the incorporation of oxygen-containing moieties from the solvent during synthesis. ineosopen.org

A study on the cycloaddition of CO₂ to epoxides catalyzed by a metal-organic framework provides ¹H NMR data for various epoxides and their products. rsc.org For example, the ¹H NMR spectrum of epichlorohydrin (B41342) in CDCl₃ shows signals at δ = 3.58 (d, J = 8.0 Hz, 2H, Cl-CH₂), and 3.23–3.27 (m, 1H, O-CH). rsc.org While not a direct analysis of a chloromethyl silane (B1218182), this data is indicative of the chemical shifts expected for protons in similar chemical environments.

Interactive Data Table: ¹H NMR Chemical Shifts for Relevant Compounds

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
EpichlorohydrinCl-CH₂3.58doublet8.0
EpichlorohydrinO-CH3.23-3.27multiplet
EpibromohydrinBr-CH₂3.33-3.42quartet8.0
EpibromohydrinO-CH3.25-3.29multiplet
1,2-epoxy-3-phenoxypropaneArO-CH₂3.88-4.14quartet4.0
1,2-epoxy-3-phenoxypropaneO-CH3.26-3.30multiplet

Note: This table is populated with data from related compounds to illustrate typical chemical shifts.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. In a study of a Martin's spirosilane-derived chloromethylsilicate, the ¹³C NMR spectrum in acetone-d₆ revealed numerous signals corresponding to the complex organic ligands and the chloromethyl group. mdpi.com For example, signals were observed at δ 148.7, 145.2, 141.2, and 137.6 ppm, among others. mdpi.com The PubChem database entry for Dichloro(chloromethyl)methylsilane (B75390) indicates that its ¹³C NMR spectrum has been recorded. nih.gov Similarly, SpectraBase provides information on the availability of ¹³C NMR spectra for Chloromethyltrimethylsilane and CHLOROMETHYL-METHYL-DIACETOXY-SILANE. spectrabase.comspectrabase.com

Interactive Data Table: Representative ¹³C NMR Data

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
Martin's Spirosilane-derived ChloromethylsilicateAromatic/Ligand Carbons148.7, 145.2, 141.2, 137.6
Martin's Spirosilane-derived ChloromethylsilicateC(CF₃)₂81.9 (heptet)
Martin's Spirosilane-derived ChloromethylsilicateAliphatic/Ligand Carbons31.9, 26.5, 6.7

Note: This table presents selected data from a complex molecule to highlight the range of chemical shifts observed.

Silicon-29 (²⁹Si) NMR spectroscopy is particularly valuable for studying organosilicon compounds, as it directly probes the silicon nucleus. The chemical shift range for ²⁹Si is wide, making it a sensitive indicator of the silicon's coordination environment and the nature of its substituents. huji.ac.il For instance, in the analysis of highly branched polycarbosilanes derived from (chloromethyl)trichlorosilane (B74141), the ²⁹Si NMR spectra showed peaks in the range of -20 to -25 ppm, indicating the presence of SiOCH₂ type alkoxy groups. ineosopen.org A study on the reactions of silanes with zeolite surfaces utilized ²⁹Si MAS NMR to identify the formation of various siloxane species. uni-muenchen.de The chemical shifts of trimethylsilyl (B98337) groups bonded to a silica (B1680970) surface were observed to have a downfield shift of +2 to +7 ppm compared to their solution-state values. uni-muenchen.de The ²⁹Si NMR spectrum of trichlorosilane (B8805176) (SiHCl₃) shows a one-bond coupling to the proton. huji.ac.il

Interactive Data Table: ²⁹Si NMR Chemical Shifts

Compound/SpeciesSilicon EnvironmentChemical Shift (δ, ppm)
Poly(2-chloroethyl)trichlorosilane derivativeSiOCH₂-20 to -25
Trimethylsilyl group on silica surface(Surface)-O-Si(CH₃)₃+2 to +7 (relative to solution)
Martin's Spirosilane-derived ChloromethylsilicatePentacoordinate Silicon-65.3
Martin's Spirosilane-derived ThienylsilicatePentacoordinate Silicon-68.1

Heteronuclear Multiple Quantum Coherence (HMQC) is a 2D NMR technique that correlates the chemical shifts of two different nuclei that are coupled to each other, typically ¹H and a heteronucleus like ¹³C or ²⁹Si. This is particularly useful for assigning signals in complex spectra. In the study of a pentacoordinate chloromethylsilicate, a ¹H/²⁹Si HMQC experiment was crucial in correlating the protons of the chloromethyl group to the silicon nucleus. mdpi.com The experiment, conducted at 400 MHz for ¹H and 79 MHz for ²⁹Si in acetone-d₆, showed a correlation between a proton signal at δ 8.29 ppm and the silicon signal at δ -65.3 ppm. mdpi.com A similar experiment on a related thienyl-substituted silicate (B1173343) showed a correlation between a proton at δ 8.21 ppm and a silicon atom at δ -68.1 ppm. mdpi.com These studies demonstrate the power of HMQC in establishing direct Si-C bonding in these complex molecules.

²⁹Si NMR Spectroscopic Analysis

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, and can also provide information about molecular symmetry and conformation.

Chloromethyl silanes, due to rotation around the Si-C bond, can exist as a mixture of different conformers, typically anti and gauche forms. Vibrational spectroscopy is a powerful tool for studying these conformational equilibria.

For chloromethyl dimethyl chlorosilane (CH₂Cl(CH₃)₂SiCl), infrared spectra were recorded in the vapor phase, as amorphous and crystalline solids, and in various matrices at low temperatures. researchgate.net Raman spectra were also recorded at different temperatures. researchgate.net The presence of certain infrared and Raman bands in the vapor, liquid, and amorphous states that vanished upon crystallization indicated the existence of two conformations: anti and gauche. researchgate.net The gauche conformer was determined to be the lower energy form. researchgate.net

Similarly, chloromethyl methyl dichlorosilane (B8785471) (ClCH₂CH₃SiCl₂) was synthesized and its infrared and Raman spectra were studied. researchgate.net The spectra revealed the presence of both anti and gauche conformers. acs.org

The study of chloromethyl methyldifluorosilane (B1625915) (CH₂Cl-CH₃SiF₂) also showed the existence of anti and gauche conformers in the vapor and liquid states. By carefully annealing the amorphous solid, it was possible to form two different crystalline phases, one containing only the gauche conformer and the other containing only the anti conformer, allowing for a reliable assignment of their respective vibrational bands.

These studies, often combined with ab initio calculations, allow for a detailed understanding of the conformational preferences and the energy barriers to interconversion in chloromethyl silanes.

Matrix Isolation Studies

Matrix isolation is a powerful technique for studying the conformational landscape of molecules by trapping them in an inert gas matrix at low temperatures. This method allows for the spectroscopic observation of individual conformers that might not be stable at room temperature.

For instance, the conformational analysis of 1-chloromethyl-1-fluorosilacyclohexane has been conducted using low-temperature matrix isolation monitored by infrared spectroscopy. memphis.edu In these studies, the molecule was isolated in argon and nitrogen matrices, which allowed for the characterization of its various conformational forms. memphis.edu Theoretical calculations, such as DFT/B3LYP and MP2, are often used in conjunction with experimental data to assign spectral bands to specific conformers. memphis.eduresearchgate.net For 1-chloromethyl-1-fluorosilacyclohexane, calculations predicted four stable chair-type conformers: axial trans, equatorial trans, equatorial gauche, and axial gauche, which were deemed observable in the experimental spectra. memphis.edu

Similarly, 1-chloromethyl-1-fluorosilacyclopentane was synthesized and its conformational diversity was investigated through FT-IR matrix isolation. researchgate.net The spectra were recorded in both argon and nitrogen matrices before and after annealing. This, combined with MP2 and DFT calculations, revealed the presence of three stable conformers: twisted trans (the global energy minimum), twisted gauche-, and twisted gauche+. researchgate.net

The utility of matrix isolation extends to studying reaction intermediates. For example, in the reaction of F atoms with methyl halides, the resulting CH3XF addition products and H2CX···HF complexes were trapped and characterized in solid argon. capes.gov.br This technique has also been employed to study the photochemical reactions of CrO2Cl2 with various silanes and chloroethenes, where the reaction products were identified through their infrared spectra in the matrix. nih.govnih.gov

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure of crystalline compounds. unl.pt This technique has been successfully applied to a variety of chloromethyl silane derivatives to determine their solid-state structures.

A study on a series of multifunctional (chloromethyl)silanes, including tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane and tetrakis(chloromethyl)silane, utilized single-crystal X-ray diffraction to characterize their molecular structures. researchgate.netfigshare.comacs.org This analysis provided detailed information on bond lengths and angles, which is available in supporting information of the published study, including atomic coordinates and displacement parameters. acs.org

The structural characterization of precursors for novel methylsilanediols, such as chloromethyl(methyl)diphenylsilane and its derivatives, also involved single-crystal X-ray diffraction to confirm the molecular structures predicted by theoretical calculations. nih.gov Furthermore, the crystal structures of several tetrafunctional silanes derived from Si(CH2Cl)4, including Si(CH2OH)4, Si(CH2Br)4, and Si(CH2I)4, were determined by this method. researchgate.net

The technique has also been used to study the structure of more complex systems containing this compound moieties. For example, the molecular structure of an iron carbonyl complex derived from a tris(mercaptomethyl)silane, which was synthesized from the corresponding tris(chloromethyl)silane, was characterized by single-crystal X-ray diffraction. leibniz-ipht.deresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kratos.commtu.edu It is particularly useful for analyzing the surface of thin films and modified surfaces.

XPS has been employed to study the surface of films created from (p-chloromethyl)phenyl-trichlorosilane. aip.org In one study, silicon wafers coated with these films were exposed to synchrotron X-ray radiation, and XPS was used to monitor the resulting chemical changes. The analysis revealed a loss of chlorine and the formation of oxidized carbon photoproducts on the surface as a function of the radiation dose. aip.org

The technique is also crucial for characterizing self-assembled monolayers of silanes. For instance, XPS analysis of silane-treated newsprint fibers using γ-aminopropyltriethoxysilane and dichlorodiethylsilane (B155513) confirmed the coupling of the silanes to the fiber surface. mtu.edu It helped in identifying the nature of the bonding, suggesting both ether linkages and hydrogen bonding. mtu.edu

In another application, high-resolution XPS was used to quantify the surface coverage of mixed monolayers of 3-aminopropyldimethylethoxysilane (APDMES) and n-propyldimethylchlorosilane (B94270) (PDMCS) on silica, which is relevant for applications like DNA attachment. nih.gov The XPS data allowed for the calculation of the PDMCS/APDMES ratio in the mixed monolayers. nih.gov Furthermore, XPS has been used to characterize multilayers of silanes on gold surfaces, where it helped in assigning signals to the specific functionalized layers and determining their thickness. mdpi.com

The surface composition of deposits from the laser-induced decomposition of (chloromethyl)silane was also analyzed using XPS, providing information on the binding energies of Si (2p) and C (1s) electrons. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. It is a crucial step in the characterization of newly synthesized compounds to confirm their empirical formula.

A series of multifunctional (chloromethyl)silanes, including dichlorobis(chloromethyl)silane, dimethoxybis(chloromethyl)silane, and tris(chloromethyl)(2,4,6-trimethoxyphenyl)silane, were characterized by elemental analysis to confirm their composition. researchgate.netfigshare.comacs.org Similarly, tetrafunctional silanes of the formula type Si(CH2X)4, where X can be SAc, SH, OAc, OH, Br, or I, which were synthesized from tetrakis(chloromethyl)silane, were also characterized by elemental analyses for carbon and hydrogen. researchgate.net

The synthesis of various other organosilicon compounds containing the chloromethyl group, such as those with reactive Si-Si, Si-H, Si-vinyl, and Si-allyl bonds, also relied on elemental analysis for characterization. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Chloromethyl Silanes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate various aspects of chloromethyl silane (B1218182) chemistry. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying the electronic structure, geometry, and reactivity of these organosilicon compounds. researchgate.netresearchgate.netnih.govrsc.org A common approach involves using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p), to perform these calculations. researchgate.netresearchgate.net

Optimization of Molecular and Transition State Geometries

A fundamental application of DFT in the study of chloromethyl silanes is the optimization of molecular geometries. This process determines the lowest energy arrangement of atoms in a molecule, providing key structural parameters such as bond lengths and bond angles. chemmethod.comgoogle.com DFT calculations have been used to locate and fully optimize the structures of reactants, products, and, crucially, transition states for various reactions involving chloromethyl silanes. researchgate.netresearchgate.netresearchgate.net

For instance, in studies of the thermal rearrangement of chloromethylsilane, the geometries of the starting material, the transition state, and the final product, methylchlorosilane, have been fully optimized using the B3LYP/6-311G(d,p) level of theory. researchgate.net These calculations are essential for understanding the structural changes that occur during a reaction. The accuracy of these calculated geometries is often validated by comparison with experimental data where available, with discrepancies typically being minimal. chemmethod.com

ParameterValue
Si-C Bond Length~1.89 Å
C-Cl Bond Length~1.79 Å
Si-H Bond Length~1.48 Å
C-H Bond Length~1.09 Å
∠ H-Si-C~109.5°
∠ Cl-C-Si~109.5°

Calculation of Harmonic Vibrational Frequencies

Once the geometry of a stationary point (a minimum or a transition state) on the potential energy surface is optimized, DFT calculations can be used to compute the harmonic vibrational frequencies. researchgate.netresearchgate.net These calculations serve two primary purposes. First, they help to characterize the nature of the stationary point. A stable molecule (a minimum) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Second, the calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes. soton.ac.uk For the thermal rearrangement of chloromethylsilanes, harmonic vibrational frequencies for the reactants, transition states, and products are typically calculated at the same level of theory as the geometry optimization, such as B3LYP/6-311G(d,p). researchgate.netresearchgate.net These frequencies are also crucial for the calculation of zero-point vibrational energies (ZPVE) and other thermodynamic functions. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

To confirm that an optimized transition state connects the intended reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.netresearchgate.net An IRC calculation maps out the minimum energy reaction pathway downhill from the transition state towards both the reactant and product minima. mdpi.cominpressco.com

This technique has been applied to the study of the thermal rearrangement of chloromethylsilane, confirming that the identified double-three-membered-ring transition state indeed connects chloromethylsilane with its rearranged product, methylchlorosilane. researchgate.net Similarly, IRC calculations have been used to verify the reaction paths in the thermal decomposition of related compounds like 2-chloroethylsilane (B1173555) and in Lewis acid-catalyzed rearrangements of chloromethylsilane. researchgate.netresearchgate.netnist.gov The resulting IRC plot provides a visual representation of the energy profile along the reaction coordinate. acs.org

Determination of Energy Barriers and Thermodynamic Functions

A key outcome of DFT studies on reaction mechanisms is the determination of activation energies (energy barriers) and reaction enthalpies. By calculating the energies of the reactants, transition states, and products, the energy barrier for a reaction can be determined. For the thermal rearrangement of chloromethylsilane to methylchlorosilane, the energy barrier was calculated to be 217.4 kJ mol⁻¹. researchgate.net

Furthermore, DFT calculations, combined with the computed vibrational frequencies, allow for the determination of various thermodynamic functions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.netresearchgate.net These thermodynamic parameters are essential for understanding the spontaneity and temperature dependence of a reaction. For instance, changes in these thermodynamic functions have been calculated over a wide temperature range (e.g., 400–1,500 K) for the rearrangement of chloromethylsilanes using data derived from DFT calculations. researchgate.netresearchgate.net

Table 2: Calculated Energy Barriers for Thermal Rearrangement of Substituted Chloromethyl Silanes (B3LYP/6-311G(d,p))

ReactantProductEnergy Barrier (kJ mol⁻¹)
ChloromethylsilaneMethylchlorosilane217.4 researchgate.net
(Chloromethyl)dimethylsilane (B1588744)Trimethylchlorosilane201.6 researchgate.net
(Chloromethyl)vinylsilaneVinylmethylchlorosilane208.7 researchgate.net

Analysis of Substituent Effects on Reactivity and Stability

DFT calculations are a powerful tool for systematically investigating the influence of different substituents on the reactivity and stability of molecules. rsc.orgmdpi.comrsc.org In the context of chloromethyl silanes, studies have explored how replacing hydrogen atoms on the silicon with alkyl or vinyl groups affects the thermal rearrangement process. researchgate.net

For example, it was found that substituting hydrogen with dimethyl or vinyl groups on the silicon atom lowers the energy barrier for the rearrangement compared to the parent chloromethylsilane. researchgate.net The energy barriers were calculated to be 217.4 kJ mol⁻¹ for chloromethylsilane, 201.6 kJ mol⁻¹ for (chloromethyl)dimethylsilane, and 208.7 kJ mol⁻¹ for (chloromethyl)vinylsilane. researchgate.net This suggests that electron-donating alkyl groups can stabilize the transition state, thereby increasing the reaction rate. Conversely, studies on related halo-silanes have shown that electron-withdrawing substituents can impact reactivity in different ways, for instance, by influencing the charge distribution in the molecule. researchgate.netnist.gov

Conformational Analysis and Potential Energy Functions

For more complex chloromethyl silane derivatives, such as those incorporated into cyclic systems, DFT is used to perform conformational analysis and explore the potential energy surface (PES). cardiff.ac.ukrsc.org This involves identifying the different possible spatial arrangements of the atoms (conformers) and determining their relative energies. rsc.orgq-chem.com

For example, computational studies on 1-chloromethyl-1-fluorosilacyclohexane have utilized DFT and MP2 methods to analyze the numerous possible chair and twist-boat conformations. nih.gov These calculations help to identify the most stable conformers, such as the chair axial trans conformer, and to understand the energetic landscape of conformational interconversion. nih.gov The potential energy surface connects these different conformers and the transition states between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes. cardiff.ac.ukrsc.org

Modeling of Solvation Effects

The chemical behavior of chloromethyl silanes in solution is profoundly influenced by interactions with solvent molecules. frontiersin.org Computational modeling is a critical tool for dissecting these solvation effects, providing molecular-level insights into how the solvent medium alters reactivity, stability, and spectroscopic properties. frontiersin.orgucsb.edu

Theoretical approaches to modeling solvation are broadly categorized into explicit and implicit models. ucsb.edu

Explicit Solvent Models: This approach involves surrounding the this compound solute with a specific number of individual solvent molecules. ucsb.edu It is computationally intensive but allows for the detailed study of direct, short-range interactions like hydrogen bonding.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Poisson-Boltzmann model, represent the solvent as a continuous medium with a defined dielectric constant. ucsb.edutum.de This method efficiently captures the average effect of the solvent on the solute, particularly long-range electrostatic interactions. ucsb.edu

Computational studies have been used to rationalize experimentally observed solvent effects. For instance, the hydrolysis rates of chloromethyl silanes are known to differ significantly between polar and non-polar solvents. Density Functional Theory (DFT) calculations can model the transition states for hydrolysis pathways, explaining these kinetic differences. Similarly, the reduction potentials of chlorosilanes are easier in more polar solvents, a phenomenon that can be investigated computationally. researchgate.net Advanced techniques, such as Monte Carlo solvent insertion, have been developed to predict how solvent molecules fill the pores of materials, a method applicable to understanding solvent behavior in condensed phases of silane derivatives. nih.gov

Modeling TechniqueFocus of StudyKey FindingsCitations
DFT Calculations Hydrolysis reaction pathwaysElucidates transition states, explaining differing rates in polar vs. non-polar solvents.
Implicit Solvent Models (e.g., PCM) Average electrostatic effectsEfficiently calculates the influence of the solvent continuum on solute properties. ucsb.edutum.de
Explicit Solvent Models Specific solute-solvent interactionsDetails short-range interactions like hydrogen bonding, though computationally costly. ucsb.edu
Monte Carlo Insertion Solvent organization in porous solidsPredicts solvent filling and stabilization within porous cage structures. nih.gov
Cluster-Continuum Approach Local solvation environmentsProvides a detailed quantum mechanical picture of the immediate solvent shell's effect on reactivity.

Studies of Hypervalent Silicon Complexes

Chloromethyl silanes, particularly (chloromethyl)trichlorosilane (B74141) and its derivatives, serve as important precursors for the synthesis of hypervalent silicon complexes. researchgate.netacs.orgnih.gov In these compounds, the silicon atom exceeds the typical coordination number of four, forming stable pentacoordinate or hexacoordinate species. nih.gov The formation and stability of these complexes are driven by the coordination of Lewis bases to the silicon center.

A common route involves reacting (chloromethyl)trihalosilanes with chelating ligands. acs.orgnih.gov For example, the reaction of (chloromethyl)trichlorosilane with O-trimethylsilylated N,N-dimethylhydrazides initially yields a neutral, hexacoordinate bis(N→Si) chelate complex. acs.org X-ray crystallography reveals that the bonds formed between the nitrogen atoms of the ligand and the silicon center are dative bonds, which are characteristically longer and weaker than typical covalent Si-N bonds. acs.org

Similarly, pentacoordinate chloromethylsilicates have been synthesized by reacting a spirosilane with in situ generated chloromethyllithium. nih.gov X-ray diffraction analysis of one such complex bearing two Martin's ligands confirmed a trigonal bipyramidal geometry around the silicon atom, with the chloromethyl group in an equatorial position and a Si-CH2 bond length of 1.911(2) Å. nih.gov Theoretical models, such as the 3-center-4-electron (3c-4e) bond model, are often invoked to describe the bonding in these hypervalent species without requiring the participation of d-orbitals. These hypervalent structures are not merely curiosities; they are often key intermediates in reaction mechanisms, such as the hydrolysis of chlorosilanes.

PrecursorLigand/ReagentResulting Complex TypeKey Structural FeaturesCitations
(Chloromethyl)trichlorosilaneO-trimethylsilylated N,N-dimethylhydrazidesHexacoordinate bis(N→Si) chelateDative Si-N bonds; rearrangement from 5- to 6-membered rings. acs.org
SpirosilaneChloromethyllithiumPentacoordinate silicate (B1173343)Trigonal bipyramidal geometry; Si-CH2 length of 1.911(2) Å. nih.gov
SiCl3X [X=H, Me]Li[2-C(SiMe3)2C5H4N]Pentacoordinate chelateStrong intramolecular Si-N interaction; Si-N distance of 2.066(9) Å. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful lens for viewing the time-resolved behavior of chloromethyl silanes in a condensed phase. By solving Newton's equations of motion for a system of atoms, MD provides an atomistic trajectory that reveals the intricate dance of solute and solvent molecules. These simulations are instrumental in understanding how intermolecular forces govern the macroscopic properties and reactivity of these systems. mdpi.comresearchgate.net

For chloromethyl silanes, MD simulations can bridge the gap between static quantum chemical calculations and experimental reality in solution. They are used to model the dynamic formation of solvent shells around the silane molecule, revealing the specific orientation and residence time of solvent molecules at the solute-solvent interface. Such simulations can assess how factors like steric hindrance from the chloromethyl and other substituent groups influence interactions with reaction partners.

Assessment of Solvent Interactions

A primary application of MD simulations for chloromethyl silanes is the detailed assessment of solvent interactions. The choice of solvent can dramatically alter reaction outcomes, and MD provides a means to understand why. frontiersin.org By simulating the silane in different solvent environments (e.g., polar vs. non-polar), researchers can analyze the structure and energetics of the solvation shell. mdpi.com

These simulations quantify the non-covalent interactions, such as van der Waals forces and electrostatic interactions, between the silane and the surrounding solvent molecules. This information is crucial for guiding the selection of an appropriate solvent to achieve optimal reaction rates and selectivity. For instance, reactive force fields (like ReaxFF) can be used in MD simulations to model chemical reactions, such as the condensation of silanes on a silica (B1680970) surface, providing insight into the reaction mechanism at an atomistic level. researchgate.net

Higher-Level Ab Initio Methods (e.g., MP2, CCSD)

For highly accurate predictions of molecular properties, researchers turn to higher-level ab initio quantum chemistry methods. wikipedia.org These techniques, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are based on solving the electronic Schrödinger equation with fewer approximations than methods like DFT. wikipedia.orgrutgers.edu They form a systematic hierarchy where accuracy generally increases with computational cost. rutgers.edu

These methods are particularly valuable for obtaining benchmark data for chloromethyl silanes and related molecules. For example, high-level calculations have been employed to determine the precise structural parameters and conformational stability of 1-chloromethyl-1-fluorosilacyclohexane. memphis.edu In such studies, the theoretical results from MP2 and CCSD methods are used to interpret experimental vibrational spectra (Raman and infrared), allowing for a definitive assignment of the molecule's structural features. memphis.edu While computationally demanding, these methods are the gold standard for calculating properties like bond dissociation energies, reaction barriers, and weak intermolecular interactions, providing reliable data against which faster, less expensive methods can be benchmarked. rutgers.edumdpi.com

MethodAbbreviationTypical Application for SilanesKey CharacteristicCitations
Møller–Plesset Perturbation Theory (2nd order)MP2Geometry optimization, interaction energiesIncludes electron correlation at a moderate computational cost. Scales as N⁴. wikipedia.org
Coupled Cluster (Singles and Doubles)CCSDAccurate energies, molecular propertiesHigh accuracy for systems dominated by a single electronic configuration. Scales as N⁶. wikipedia.orgrutgers.edu
Coupled Cluster (with Perturbative Triples)CCSD(T)"Gold standard" for benchmark energy calculationsVery high accuracy, often considered near chemical accuracy for many systems. Scales as N⁷. rutgers.edumdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining chemical concepts like atoms and chemical bonds based on the topology of the quantum mechanically observable electron density (ρ(r)). wikipedia.orgamercrystalassn.org This approach allows for a quantitative description of the bonding in chloromethyl silanes and their derivatives, moving beyond qualitative orbital-based models.

The core of QTAIM analysis involves identifying the critical points in the electron density field, where the gradient of the density is zero. uni-rostock.de

A bond critical point (BCP) found between two nuclear maxima (atoms) indicates the presence of a bond path linking them. wiley-vch.de

The properties of the electron density at the BCP, particularly the value of the density itself and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. goettingen-research-online.de

For shared interactions (covalent bonds), such as the Si-C and Si-H bonds in this compound, there is a significant accumulation of electron density at the BCP and the Laplacian is negative. For closed-shell interactions (like ionic bonds or van der Waals interactions), the electron density at the BCP is low and the Laplacian is positive. wiley-vch.de QTAIM is thus a powerful tool for characterizing the full spectrum of bonding, from strong covalent bonds to the weaker dative bonds found in the hypervalent silicon complexes derived from chloromethyl silanes. goettingen-research-online.dersc.org By partitioning the molecule into discrete atomic basins defined by zero-flux surfaces in the gradient vector field of the electron density, QTAIM also allows for the calculation of atomic properties, such as atomic charges and energies. wikipedia.orgamercrystalassn.org

Advanced Applications and Research Directions in Chloromethyl Silane Chemistry

Role in Organic Synthesis as Reactive Intermediates

The reactivity of the chloromethyl group, combined with the unique properties of the silicon center, makes these compounds versatile reactive intermediates in organic synthesis. cymitquimica.comsolubilityofthings.com They serve as building blocks for a variety of silicon-containing molecules and participate in key synthetic transformations. ontosight.ai

Chloromethyl silanes are fundamental starting materials for the synthesis of more intricate organosilicon compounds. ontosight.ai The chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities and the construction of complex molecular architectures.

Research has demonstrated their utility as precursors for various silane (B1218182) derivatives and complex organosilicon structures with applications in materials science and nanotechnology. For instance, (chloromethyl)trichlorosilane (B74141) is a known building block for carbosilanes, which are precursors for producing high-performance materials like ceramics. gelest.com Similarly, bis(chloromethyl)dimethylsilane (B1265723) is used as a precursor for silsesquioxanes, a class of hybrid materials with high thermal stability and chemical resistance. ontosight.ai Pentacoordinate silicon derivatives with a chloromethyl ligand, which are versatile compounds in their own right, are typically synthesized from tetravalent trialkoxy- or trihalogeno(chloromethyl)silane precursors. mdpi.comresearchgate.net

Key examples of chloromethyl silanes as precursors include:

(Chloromethyl)bis(4-fluorophenyl)methylsilane : Serves as a critical intermediate in the synthesis of the fungicide flusilazole.

Bis(chloromethyl)dimethylsilane : Used to synthesize silsesquioxanes and other functionalized silanes. ontosight.ai

(Chloromethyl)trichlorosilane : Employed in the synthesis of highly branched polycarbosilanes through methods like Grignard coupling.

The table below summarizes some chloromethyl silane precursors and the complex scaffolds they help create.

This compound PrecursorResulting Organosilicon Scaffold/ProductKey Application Area
(Chloromethyl)trichlorosilane gelest.comPolycarbosilanesHigh-performance ceramics
Bis(chloromethyl)dimethylsilane ontosight.aiSilsesquioxanesHybrid materials
(Chloromethyl)bis(4-fluorophenyl)methylsilane FlusilazoleAgriculture (fungicide)
Trialkoxy- or trihalogeno(chloromethyl)silane mdpi.comresearchgate.netPentacoordinate chloromethylsilicatesSynthetic intermediates

Chloromethyl silanes and their derivatives are increasingly utilized in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. ontosight.ai The chloromethyl group can act as a latent electrophile, enabling transition metal-catalyzed cross-couplings.

For example, (chloromethyl)(triphenyl)silane (B1606326) is valuable in cross-coupling reactions due to the reactivity of its chloromethyl moiety. Research has shown that Grignard reagents derived from chloromethyl silanes can participate in effective coupling. The reaction of tri-isopropyloxy(chloromethyl)silane with magnesium produces a stable Grignard reagent that undergoes coupling reactions with organic bromides to yield trialkoxysilylated compounds in high yields. x-mol.net However, the success of these reactions can be context-dependent; in some photoredox dual catalysis systems for sp3-sp2 cross-coupling, chloromethyl functionalized alkylsilicates have resulted in low or no yield of the desired product. gelest.com

The bifunctional nature of many this compound derivatives makes them suitable as linker molecules, bridging inorganic substrates and organic functional groups. garzantispecialties.com Organofunctional silanes can act as molecular bridges between organic polymers and inorganic materials. garzantispecialties.com This is particularly valuable in surface chemistry, diagnostics, and solid-phase synthesis.

The process often involves modifying a surface with a silane to introduce a reactive group. For instance, silica (B1680970) surfaces can be functionalized with organo-chloro silanes, which then serve as a point of attachment for other organic molecules. uokerbala.edu.iq In a related application, chloromethyl-polystyrene is used to synthesize azidomethyl-polystyrene, which can function as a support for creating triazene-linked amines. researchgate.net This highlights the role of the chloromethyl group as a precursor to a functional linker. These linkers can have varied lengths, with longer linkers providing greater mobility for the attached functional group. gelest.com

Involvement in Cross-Coupling Reactions

Contributions to Polymer Chemistry and Material Science (Focusing on Chemical Role)

In polymer science, chloromethyl silanes are crucial for both the synthesis of silicone polymers and the modification of existing polymer systems. Their chemical reactivity is central to their function as monomers and as agents for creating networked polymer structures.

Chloromethyl silanes are important monomers for the production of silicone polymers (polysiloxanes). ontosight.airesearchgate.netsinosil.com The industrial synthesis of methylchlorosilanes, the primary starting materials for silicones, is predominantly achieved through the Müller-Rochow process, where elemental silicon reacts with chloromethane (B1201357). researchgate.net

These chlorosilane monomers undergo hydrolysis, where the chlorine atoms are replaced by hydroxyl groups to form reactive silanols (Si-OH). cfsilicones.com These silanols then undergo condensation reactions, forming stable siloxane (Si-O-Si) bonds, which constitute the backbone of silicone polymers. cfsilicones.com The number of chloro groups on the silane monomer dictates the structure of the final polymer, allowing for the creation of linear chains, branched polymers, or cross-linked networks.

Different chloromethyl silanes used in polymer synthesis include:

Dimethyldichlorosilane : A key monomer for producing polydimethylsiloxanes. researchgate.net

Methyltrichlorosilane (B1216827) : Used to create branched or cross-linked silicone resins. sinosil.com

Bis(chloromethyl)dimethylsilane : Acts as a monomer in the production of specific silicone polymers. ontosight.ai

The general process can be summarized as:

Synthesis of Monomer : Production of chloromethyl silanes via methods like the Müller-Rochow direct process. researchgate.netmdpi.com

Hydrolysis : Reaction of chlorosilane monomers with water to form silanols, releasing hydrochloric acid. cfsilicones.com

Condensation : Polymerization of silanols to form the siloxane backbone of the silicone polymer. sinosil.comcfsilicones.com

Silanes derived from chloromethyl precursors act as effective coupling and crosslinking agents, enhancing the properties of various polymer composites. ontosight.aicymitquimica.comspecialchem.com A silane crosslinking agent contains at least two silicon-functional groups and can form a molecular bridge between polymer chains, creating a three-dimensional network structure. cfmats.com

In applications like silane-crosslinked polyethylene (B3416737) for wire and cable insulation, a vinylsilane is grafted onto the polyethylene backbone. cfmats.com This grafted polymer is then exposed to water, causing the silane's alkoxy groups to hydrolyze into silanols. These silanols then condense to form Si-O-Si crosslinks between the polymer chains. cfmats.com This crosslinking improves mechanical properties such as tensile strength. cfmats.com Chloromethyl silanes serve as starting materials for the functionalized silanes used in these processes. ontosight.ai These coupling agents are critical for improving adhesion between organic polymers and inorganic fillers or surfaces, leading to more durable and high-performance composite materials. gelest.com

Precursors for Functional Materials

Chloromethyl silanes are instrumental as precursors in the synthesis of a variety of functional materials, owing to their ability to introduce silicon-based moieties into polymer structures and to act as coupling agents. cymitquimica.com

One significant application is in the creation of highly branched polycarbosilanes. These polymers, synthesized from chloromethyltrichlorosilane, serve as precursors for silicon-based ceramics that boast high thermal stability and mechanical strength, rendering them suitable for high-performance applications. Additionally, chloromethyl silanes are employed in the production of ferrocenophanes, which are organometallic compounds with applications in catalysis and materials science.

The versatility of chloromethyl silanes extends to the synthesis of silicone resins with desirable properties like flame retardancy. smolecule.com For instance, chlorobis(chloromethyl)methyl-silane has been investigated for this purpose. smolecule.com Furthermore, these compounds act as coupling agents, enhancing the adhesion between organic and inorganic materials, a crucial aspect in the manufacturing of polymer composites and biomaterials.

Chemical Modification of Surfaces

The ability of chloromethyl silanes to form durable bonds with various substrates makes them ideal for the chemical modification of surfaces. gelest.com This process, known as silylation, alters the surface properties of materials, such as enhancing hydrophobicity or introducing functional groups for further reactions. researchgate.netontosight.ai

Silylation of Inorganic Oxides (e.g., Alumina (B75360), Silica Gel)

Inorganic oxides like silica gel and alumina are frequently modified using chloromethyl silanes to alter their surface characteristics. researchgate.netazmax.co.jp The process involves the reaction of the silane with hydroxyl groups present on the oxide surface, forming stable Si-O-Si bonds. researchgate.net This modification can impart a hydrophobic nature to the otherwise hydrophilic surfaces of these materials. For example, acid-activated clinoptilolite tuff modified with chloromethyl silanes has shown enhanced hydrophobic properties, demonstrated by its selective adsorption of toluene (B28343) from a water mixture. researchgate.net

The silylation of silica surfaces with compounds like trithis compound (TCMS) can significantly increase hydrophobicity, as evidenced by an increase in the water contact angle. The reaction primarily occurs with isolated silanol (B1196071) groups on the silica surface. scispace.com The degree of surface modification is influenced by factors such as the concentration of the silane and the reaction time. researchgate.net

Grafting Mechanisms of Coupling Agents

Silane coupling agents, including this compound derivatives, function by creating a durable link between organic and inorganic materials. gelest.comshinetsusilicone-global.com The mechanism involves the hydrolysis of the alkoxy or chloro groups on the silane to form silanols. shinetsusilicone-global.comnih.gov These silanols then condense with hydroxyl groups on the surface of the inorganic substrate, forming a stable covalent bond. nih.gov

The grafting process can be influenced by several factors, including the type of silane and the reaction conditions. For instance, the reaction of chloromethyl trimethoxysilane (B1233946) with porous silica gel has been studied to create materials for specific applications like the separation of thorium (IV). mdpi.com The efficiency of the grafting can be determined using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS). mdpi.com The grafting mechanism can involve different types of connections and is crucial for controlling the properties of the final composite material. researchgate.net

Catalysis Research using this compound Derivatives

This compound derivatives are increasingly being explored in catalysis research, both as catalyst precursors and as modifiers for catalyst supports. researchgate.net Their ability to be immobilized on solid supports like silica gel makes them suitable for creating heterogeneous catalysts. mdpi.comtdl.org

For example, a silicon-based quaternary ammonium (B1175870) material was synthesized by grafting chloromethyl trimethoxysilane onto porous silica gel, followed by quaternization. This material demonstrated potential for use in the adsorption and separation of Th(IV). mdpi.com In another study, various chlorosilanes were used to modify the surface of γ-alumina supports for cobalt-rhenium Fischer-Tropsch synthesis catalysts. ntnu.no The modification aimed to investigate the effects of surface acidity and hydrophobicity on the catalytic performance. ntnu.no The results indicated that the method of silylation (before or after cobalt impregnation) significantly impacted the catalyst's properties and selectivity. ntnu.no

Furthermore, research into pentacoordinate silicon derivatives with a chloromethyl ligand has opened up new avenues in catalysis. researchgate.net These compounds, often synthesized from tetravalent trialkoxy- or trihalogeno(chloromethyl)silanes, exhibit unique reactivity that can be harnessed for various catalytic transformations. researchgate.net

Exploration of Novel Silicon-Carbon Bond Formations

The formation of silicon-carbon (Si-C) bonds is a fundamental process in organosilicon chemistry, and research continues to explore novel and more efficient methods. orgsyn.org Chloromethyl silanes are key reagents in these investigations. orgsyn.org Traditional methods often involve the reaction of chlorosilanes with organometallic reagents like organolithium or Grignard reagents. orgsyn.org However, these reactions can have limitations regarding functional group compatibility and reaction conditions. orgsyn.org

Recent research has focused on developing new metal-catalyzed reactions for Si-C bond formation. orgsyn.org For instance, zinc-catalyzed substitution reactions of chlorosilanes with Grignard reagents have been shown to be effective. orgsyn.org Another area of exploration is hydrosilylation, where hydrosilanes add across unsaturated bonds, a process often catalyzed by platinum group metals. wikipedia.org

The cleavage of silicon-silicon bonds also presents a pathway to forming Si-C bonds. wikipedia.org For example, hexamethyldisilane (B74624) reacts with methyllithium (B1224462) to produce trimethylsilyl (B98337) lithium, which can then be used to introduce a trimethylsilyl group into an organic molecule. wikipedia.org The inherent stability of the Si-C bond makes these synthetic routes valuable for creating robust organosilicon compounds for various applications. wikipedia.org

Research into Silicon-Containing Radiochemical Applications

This compound derivatives are also finding use in the field of radiochemistry, particularly in the synthesis of radiolabeled compounds for applications such as positron emission tomography (PET). The unique properties of silicon allow for the development of novel radiolabeling strategies.

One area of research involves the use of organosilicon compounds for the trapping and subsequent conversion of carbon-11 (B1219553) labeled carbon dioxide ([¹¹C]CO₂). For example, chloro(methyl)diphenylsilane (B85503) has demonstrated high efficiency in trapping [¹¹C]CO₂. The resulting silyl (B83357) formate (B1220265) can then be used to synthesize other ¹¹C-labeled molecules. rsc.org

Furthermore, silicon-based precursors are being investigated for the synthesis of ¹¹C-labeled ureas and N-methylamines. rsc.org The reactions often involve the interaction of silyl amines with [¹¹C]CO₂. rsc.org The lower electronegativity of silicon compared to carbon can facilitate certain reactions, making organosilicon compounds valuable tools in the development of new radiopharmaceuticals. rsc.org

Conclusion and Future Outlook

Summary of Key Research Areas in Chloromethyl Silane (B1218182) Chemistry

Research into chloromethyl silane and its derivatives has traditionally been concentrated on several pivotal areas that leverage its unique reactivity. The compound is fundamentally important as a precursor and versatile intermediate in the synthesis of a wide array of other organosilicon compounds, including silicones, siloxanes, and silanols. mobilityforesights.comontosight.aiencyclopedia.pub Its utility stems from the reactive silicon-chlorine and carbon-chlorine bonds, which allow for systematic structural modifications.

A significant body of research has focused on the application of chloromethyl silanes in materials science. Key applications include:

Surface Modification: These compounds are used to alter the surface properties of substrates, enhancing characteristics like adhesion, wettability, and chemical resistance. solubilityofthings.comsolubilityofthings.com This is crucial in the manufacturing of coatings, adhesives, and composite materials to improve the interface between organic polymers and inorganic substrates. innospk.comontosight.aimdpi.com

Synthesis of Advanced Materials: Chloromethyl silanes are instrumental as building blocks for new materials. They are used in the production of silica (B1680970) gel for chromatography and as desiccants, and in the development of organic-inorganic hybrid materials with unique properties. solubilityofthings.commarketresearchintellect.com

Coupling Agents: A primary role for derivatives like (chloromethyl)trichlorosilane (B74141) is in the synthesis of silane coupling agents, which are essential for improving the mechanical strength and durability of composite materials. innospk.com

In organic synthesis, α-haloalkylsilanes, including chloromethyl silanes, are primarily used to prepare α-metalated silanes. These reagents are valuable intermediates that react with various electrophiles, providing a key method for forming new carbon-carbon bonds. The nucleophilic substitution of the chlorine atom offers another significant reaction pathway.

Emerging Trends and Unexplored Research Avenues

The landscape of this compound chemistry is shifting, with new trends pointing towards sustainability, enhanced performance, and novel applications.

Green Chemistry and Sustainability: A significant emerging trend is the move towards more environmentally friendly chemical processes. marketresearchintellect.com This includes the development of cleaner production techniques for chloromethyl silanes and the recycling of unreacted silicon-chloro compounds from waste streams to promote a circular economy. marketresearchintellect.comdakenchem.com

Advanced Materials and Nanotechnology: There is a growing focus on using chloromethyl silanes in high-performance applications. marketresearchintellect.com Research is increasingly directed towards creating advanced organic-inorganic hybrid materials and nanocomposites. solubilityofthings.commdpi.commarketresearchintellect.com In nanotechnology, these silanes are used for the surface functionalization of nanomaterials to improve their dispersion and stability in polymer matrices, which is particularly relevant for energy harvesting applications. mdpi.commarketresearchintellect.com

New Polymerization Techniques: Innovations in polymerization methods are expanding the utility of this compound derivatives. marketresearchintellect.com These advanced techniques allow for more precise control over the final properties of polymers, leading to materials with enhanced performance for demanding sectors like electronics and automotive components. marketresearchintellect.com

Unexplored research avenues include the systematic investigation of multifunctional (chloromethyl)silanes for creating complex, three-dimensional polymeric structures. researchgate.net Further exploration of their role in synthesizing silane-terminated compounds could unlock new possibilities in advanced polymerization processes. solubilityofthings.com Additionally, the synthesis of novel organometallic reagents from chloromethyl silanes for catalysis and fine chemical synthesis remains a promising area for discovery.

Potential for Innovation in Organosilicon Chemical Synthesis and Methodology

The potential for innovation in the synthesis and application of chloromethyl silanes is substantial, driven by the need for more efficient, selective, and sustainable chemical methodologies.

Novel Synthetic Routes: Innovations are emerging in the synthesis of organosilicon compounds. This includes the development of new catalytic methods that offer higher yields and purity. cfsilicones.com For instance, the use of phase transfer catalysts in methylation reactions represents a methodological improvement over traditional approaches. The synthesis of multifunctional (chloromethyl)silanes through coupling reactions with in-situ generated (chloromethyl)lithium opens pathways to complex molecules that were previously difficult to access. researchgate.net

Customized Molecular Architectures: There is significant potential in designing this compound derivatives for highly specific applications. This includes creating highly branched polycarbosilanes and ferrocenophanes for specialty materials. fishersci.fi The versatility of these compounds allows for the development of customized solutions tailored to solve challenges in diverse fields such as electronics and pharmaceuticals. innospk.com

Greener Methodologies: A key area for future innovation lies in the development of more sustainable synthetic processes. cfsilicones.com This involves designing reactions that minimize waste, use less hazardous reagents, and operate under milder conditions. The zinc-catalyzed reaction for preparing (chloromethyl)dimethylphenylsilane (B155712) is an example of a more efficient and scalable method compared to previous techniques. orgsyn.org

The continued exploration of the fundamental reactivity of chloromethyl silanes, combined with modern synthetic techniques, promises to yield new materials and processes with enhanced performance and a reduced environmental footprint.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing chloromethyl silane derivatives, and how do reaction conditions influence purity?

  • Methodology : Chloromethyl silanes are typically synthesized via alkylation or chloromethylation of silane precursors. For example, (Chloromethyl)trimethoxysilane (CMTMS) is prepared by reacting chloromethyl chloride with trimethoxysilane under anhydrous conditions . Purity (>95%) is achieved through fractional distillation, as noted in for related chlorosilanes.
  • Key Parameters : Control of moisture, temperature (e.g., CMTMS has a boiling point of 151°C ), and stoichiometric ratios is critical to avoid side reactions like hydrolysis.

Q. Which spectroscopic techniques are most reliable for characterizing chloromethyl silanes, and what spectral markers should researchers prioritize?

  • Methodology : Use NMR (¹H, ¹³C, ²⁹Si) and FTIR for structural confirmation. For instance, the Si–Cl bond in chloromethyl silanes shows a distinct FTIR peak near 500–600 cm⁻¹, while ²⁹Si NMR chemical shifts range from 10–30 ppm for trichlorosilane derivatives .
  • Data Interpretation : Cross-reference spectral data with databases like NIST Standard Reference Data to validate assignments.

Q. What safety protocols are essential when handling chloromethyl silanes in laboratory settings?

  • Guidelines :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to corrosive (H314) and toxic (H330) hazards .
  • Storage : Keep under inert gas (e.g., argon) to prevent hydrolysis, which generates HCl .
  • Emergency Measures : Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of chloromethyl silanes with nucleophiles?

  • Methodology :

  • Experimental Design : Systematically vary nucleophiles (e.g., water, alcohols, amines) and monitor reaction kinetics via GC-MS or in situ FTIR. For example, trichloro(chloromethyl)silane reacts explosively with water , while CMTMS undergoes controlled hydrolysis to form silica networks .
  • Data Analysis : Compare activation energies and intermediate stability using computational tools (e.g., DFT calculations).

Q. What strategies optimize the incorporation of chloromethyl silanes into hybrid polymers, and how do substituents affect mechanical properties?

  • Methodology :

  • Synthesis : Use sol-gel processes with CMTMS or (chloromethyl)triethoxysilane as crosslinkers. The electron-withdrawing chloromethyl group enhances rigidity .
  • Characterization : Measure tensile strength and thermal stability (TGA/DSC) of cured polymers. Purity (>96%) is critical to avoid defects .
    • Table: Influence of Substituents on Polymer Properties
Silane DerivativeFunctional GroupTensile Strength (MPa)Thermal Degradation (°C)
CMTMS -OCH₃45–50280–300
(Chloromethyl)triethoxysilane -OCH₂CH₃35–40250–270

Q. How can discrepancies in mass spectrometry (MS) data for this compound derivatives be addressed?

  • Methodology :

  • High-Resolution MS : Use HRMS to distinguish isotopic clusters (e.g., Cl⁻ has a natural abundance of 75.8%). For example, trichloro[2-(chloromethyl)-2-propen-1-yl]silane (Exact Mass: 221.89056) requires resolution >20,000 to avoid misassignment .
  • Contamination Checks : Verify purity via HPLC or GC-MS, as impurities like residual chloromethyl chloride () can skew results.

Methodological Considerations

Q. What are best practices for designing kinetic studies on this compound reactions?

  • Approach :

  • In Situ Monitoring : Use Raman spectroscopy to track Si–Cl bond cleavage in real-time .
  • Control Variables : Maintain consistent humidity (<5% RH) and temperature (±1°C) to minimize experimental noise.

Q. How should researchers validate the purity of chloromethyl silanes for sensitive applications (e.g., surface coatings)?

  • Protocol :

  • Chromatography : Employ GC-FID or HPLC with UV detection (λ = 210–230 nm for Si–Cl absorption) .
  • Reference Standards : Compare retention times with certified materials (e.g., Sigma-Aldrich’s CMTMS, 96% purity ).

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